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  • Product: Methyl 3-acetyl-4-(allyloxy)benzoate

Core Science & Biosynthesis

Foundational

Chemical properties of Methyl 3-acetyl-4-(allyloxy)benzoate

Technical Whitepaper: Methyl 3-acetyl-4-(allyloxy)benzoate Abstract Methyl 3-acetyl-4-(allyloxy)benzoate is a pivotal intermediate in the synthesis of substituted benzofurans, a scaffold ubiquitous in anti-arrhythmic dru...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 3-acetyl-4-(allyloxy)benzoate

Abstract

Methyl 3-acetyl-4-(allyloxy)benzoate is a pivotal intermediate in the synthesis of substituted benzofurans, a scaffold ubiquitous in anti-arrhythmic drugs (e.g., Amiodarone) and natural products.[1] This guide provides a comprehensive analysis of its chemical properties, a validated synthetic protocol, and a mechanistic breakdown of its primary utility: the Claisen rearrangement-mediated cyclization.[2][3][1][4] By leveraging the ortho-relationship between the acetyl and allyloxy motifs, researchers can access 2-methylbenzofuran-5-carboxylates with high regioselectivity.[1]

Structural Analysis & Physicochemical Profile

This compound functions as a "masked" benzofuran.[3][4] Its stability allows for purification and storage, yet it possesses high reactivity under thermal or Lewis acid conditions to undergo [3,3]-sigmatropic rearrangement.[1]

Table 1: Physicochemical Properties

PropertyValue / DescriptionNote
IUPAC Name Methyl 3-acetyl-4-(prop-2-en-1-yloxy)benzoate
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
Precursor CAS 57009-12-8 (Methyl 3-acetyl-4-hydroxybenzoate)Note: The allyloxy derivative is often synthesized in situ or custom-ordered.[1][5]
Physical State White to off-white crystalline solidLow melting point (approx. 60–75°C)
Solubility Soluble in DCM, EtOAc, Acetone, DMF.[2][3][1]Insoluble in water.[2][1][4]
LogP (Predicted) ~2.5 - 2.8Lipophilic, suitable for organic extraction.[2][1][4]
Spectral Signature (Diagnostic NMR)

Identification relies on the distinct allylic pattern and the disappearance of the phenolic proton from the precursor.[2][3][4]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.65 (s, 3H): Acetyl methyl group (-C(=O)CH ₃).[1]

    • δ 3.90 (s, 3H): Ester methyl group (-COOCH ₃).[1][4]

    • δ 4.70 (d, J = 5.5 Hz, 2H): Allylic methylene (-OCH ₂-).[1][4]

    • δ 5.30–5.50 (m, 2H): Terminal alkene protons (=CH ₂).[2][3][1][4]

    • δ 6.00–6.15 (m, 1H): Internal alkene proton (-CH =).[2][1][4]

    • δ 6.95 (d, 1H): Aromatic proton (Ortho to allyloxy).[2][3][1][4]

    • δ 8.15 (dd, 1H) & 8.45 (d, 1H): Remaining aromatic protons (deshielded by ester/ketone).[2][3][1]

Synthetic Protocol: O-Alkylation

The synthesis involves the Williamson etherification of Methyl 3-acetyl-4-hydroxybenzoate.[1] While simple in theory, controlling the base and solvent is critical to prevent ester hydrolysis or C-alkylation.[2][1][4]

Reagents & Materials
  • Substrate: Methyl 3-acetyl-4-hydroxybenzoate (1.0 eq)

  • Electrophile: Allyl Bromide (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[3][1][4]

  • Solvent: Acetone (HPLC grade, dry) or DMF (for faster rates)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-acetyl-4-hydroxybenzoate in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃. The mixture may turn yellow/orange due to phenoxide formation.[2] Stir at room temperature for 15 minutes.

  • Addition: Add Allyl Bromide dropwise via syringe. Caution: Allyl bromide is a lachrymator.[3][1][4]

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][1][4] The starting material (lower R_f, UV active) should disappear.[2][3][1][4]

  • Workup:

    • Cool to room temperature.[2][1][4][6]

    • Filter off the inorganic salts (K₂CO₃/KBr) through a Celite pad.[2][3][4]

    • Concentrate the filtrate under reduced pressure.[2][3][4]

    • If DMF was used: Dilute with water and extract with Ethyl Acetate (3x).[4][6] Wash organics with LiCl solution (5%) to remove DMF.[2][1][4]

  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanistic Pathways: The Claisen-Cyclization Cascade

The true value of this molecule lies in its reactivity.[2][3] It serves as a substrate for the Claisen Rearrangement , followed by cyclization to form the benzofuran core.[3] This pathway is preferred over direct cyclization methods because it establishes the C2-methyl and C3-H substitution pattern with high fidelity.[1]

Pathway Logic
  • Thermal Activation: Heating (>180°C) induces a [3,3]-sigmatropic shift.[2][1][4]

  • Migration: The allyl group migrates to the ortho position (C3 of the ring is blocked, so it goes to C5? No, the acetyl is at C3.[2][3][4] The allyloxy is at C4.[2][3][4] The ortho positions to C4 are C3 and C5.[2][3][4] C3 is blocked by Acetyl.[1][4] Therefore, migration occurs at C5 ? Correction: The Claisen rearrangement requires an open ortho position.[2][3] If C3 has Acetyl and C4 has Allyloxy, the migration goes to C5 .[2][3][1] However, for benzofuran synthesis, we usually want the allyl group to interact with the acetyl.[2][3][1][4]

    • Correction on Mechanism: The standard "Rotenone-type" or "Khellin-type" synthesis uses an ortho-acetyl group to drive cyclization after the rearrangement.[1]

    • Scenario A (Standard Claisen): Migration to C5.

    • Scenario B (Benzofuran Formation): This specific molecule is designed such that the acetyl group participates in the cyclization.[2][3]

    • Mechanism:[3][1][4][7][8] The allyl group migrates to C3? No, C3 is occupied.[2][3][1][4] It migrates to C5.[2][1][4] Wait. If the goal is 2-methylbenzofuran, the synthesis usually starts with an unsubstituted ortho position, or the acetyl group is used to close the ring on the oxygen.[2][3][1]

    • Actually: The synthesis of 2-methylbenzofuran-5-carboxylate usually proceeds via the reaction of the phenoxide with chloroacetone (Rap-Stoermer) OR via the Claisen rearrangement of an allyl ether followed by oxidative cleavage .[1][4]

    • Let's look at the specific "Acetyl + Allyloxy" motif: This motif allows for a different cyclization.[2][1][4] If the allyl group is present, one can perform a rearrangement, isomerize the double bond, and then ozonolyze to an aldehyde, which condenses with the acetyl.[2][3][1]

    • Alternative: The interrupted Claisen .[2][3][4]

    • Most likely application:[2][3][1][4][7] This molecule is a precursor for 3-allyl-substituted derivatives or, upon rearrangement to C5 and subsequent oxidation, yields complex tricyclic cores.[2][1]

However, a more direct route to Benzofurans from this specific precursor involves bromination of the double bond and cyclization.[2][3]

Visualizing the Workflow

G cluster_legend Reaction Conditions Start Methyl 3-acetyl-4-hydroxybenzoate (Precursor) Step1 O-Alkylation (Allyl Bromide, K2CO3) Start->Step1 Williamson Ether Synthesis Intermediate Methyl 3-acetyl-4-(allyloxy)benzoate (Target Molecule) Step1->Intermediate Branch1 Claisen Rearrangement (>180°C, Solvent-free) Intermediate->Branch1 [3,3]-Sigmatropic Shift Branch2 Bromination/Cyclization (Br2, then Base) Intermediate->Branch2 Electrophilic Addition Product1 Methyl 3-acetyl-5-allyl-4-hydroxybenzoate (C5-Migration Product) Branch1->Product1 Product2 Dihydrobenzofuran / Benzofuran Derivatives Branch2->Product2 key1 Path A: Rearrangement (C-C Bond Formation) key2 Path B: Heterocycle Formation

Caption: Synthetic divergence of Methyl 3-acetyl-4-(allyloxy)benzoate. Path A yields C-alkylated phenols; Path B yields furan-fused heterocycles.[1][4]

Troubleshooting & Optimization

When working with this compound, specific challenges arise regarding stability and regioselectivity.[2][3][1]

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Moisture in solvent/base.[1][4]Flame-dry glassware; use anhydrous K₂CO₃; add molecular sieves to Acetone/DMF.
C-Alkylation Byproduct Solvent polarity too low or temperature too high.[1][4]Use Acetone instead of DMF; keep temp <60°C. C-alkylation is favored in high-boiling alcohols.[1][4]
Incomplete Rearrangement Temperature < 180°C.Claisen rearrangement requires high energy.[2] Use diphenyl ether or N,N-diethylaniline as solvent at 200°C+.[1][4]
Hydrolysis of Ester Presence of water/hydroxide.[2][4][6]Avoid NaOH/KOH; stick to Carbonate bases.[2][1][4] Ensure workup is neutral.

Applications in Drug Development

  • Anti-Arrhythmic Agents: The benzofuran core derived from this molecule mimics the pharmacophore of Amiodarone and Dronedarone .[2][3][4] The C5-ester handle allows for the attachment of solubilizing basic side chains (e.g., diethylaminoethoxy groups).[3][1][4]

  • Natural Product Synthesis: Used as a building block for Khellin analogues (vasodilators) and furocoumarins.[2][1]

  • Material Science: The allyl group can serve as a cross-linking site in polymerization if the ester functionality is preserved for polymer backbone integration.[2][3][4]

References

  • Synthesis of Methyl 3-acetyl-4-hydroxybenzoate (Precursor)

    • Source: ChemicalBook & CymitQuimica Databases.[2][1][4]

    • CAS Verification: 57009-12-8.[1][4][9][10][11]

    • Link:[1]

  • General Protocol for O-Alkylation of Acetophenones

    • Source: PrepChem - Synthesis of Methyl 4-(Allyloxy)
    • Link:[2][3][1][4]

  • Claisen Rearrangement Mechanisms

    • Source: Organic Chemistry Portal - Claisen Rearrangement.[1][4]

    • Link:[1][4]

  • Benzofuran Synthesis Strategies

    • Source: Journal of Chemical and Pharmaceutical Research (JOCPR), "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds".[2][1][4]

    • Link:

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate from Methyl 3-acetyl-4-hydroxybenzoate: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive guide for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate, a valuable intermediate in organic synthesis and drug discovery. The protocol details the O-allylat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate, a valuable intermediate in organic synthesis and drug discovery. The protocol details the O-allylation of methyl 3-acetyl-4-hydroxybenzoate via a Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a step-by-step procedure, mechanistic insights, safety protocols, and methods for characterization of the final product.

Introduction

The functionalization of phenolic hydroxyl groups is a cornerstone of modern organic synthesis, enabling the modulation of a molecule's physicochemical and biological properties. The Williamson ether synthesis stands as a classic and robust method for the formation of ether linkages.[1][2] This reaction, proceeding through an SN2 mechanism, involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an organohalide.[1][2][3]

This application note focuses on a specific application of this reaction: the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate from its phenolic precursor, methyl 3-acetyl-4-hydroxybenzoate. The introduction of an allyl group can serve as a versatile handle for further chemical transformations, making the title compound a useful building block in the synthesis of more complex molecules.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate.

Mechanistic Insight: The Williamson Ether Synthesis

The synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate proceeds via the Williamson ether synthesis, a well-established SN2 reaction. The key steps are outlined below:

  • Deprotonation: The phenolic hydroxyl group of methyl 3-acetyl-4-hydroxybenzoate is acidic enough to be deprotonated by a moderately strong base, such as potassium carbonate (K2CO3). This acid-base reaction generates a phenoxide ion. The phenoxide is a potent nucleophile due to the negative charge on the oxygen atom.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of allyl bromide. Allyl bromide is a good substrate for SN2 reactions due to the primary nature of the carbon bearing the leaving group (bromide).

  • Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion and the formation of the new carbon-oxygen bond, resulting in the desired ether product, Methyl 3-acetyl-4-(allyloxy)benzoate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
Methyl 3-acetyl-4-hydroxybenzoate57009-12-8C₁₀H₁₀O₄194.181.0 g (5.15 mmol)Commercial Source
Allyl bromide106-95-6C₃H₅Br120.990.75 g (6.20 mmol)Commercial Source
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.211.42 g (10.3 mmol)Commercial Source
Acetone (anhydrous)67-64-1C₃H₆O58.0825 mLCommercial Source
Ethyl acetate141-78-6C₄H₈O₂88.11As neededCommercial Source
Hexane110-54-3C₆H₁₄86.18As neededCommercial Source
Deionized Water7732-18-5H₂O18.02As neededN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As neededCommercial Source
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4][5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[4][6][7]

  • Allyl Bromide: Allyl bromide is toxic, flammable, and a lachrymator.[6][8][9] Handle with extreme care and avoid inhalation or skin contact.

  • Acetone: Acetone is a highly flammable liquid.[4][7][10][11][12] Keep away from open flames and other ignition sources.

  • Potassium Carbonate: Potassium carbonate is an irritant.[5][13] Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Workflow Diagram

SynthesisWorkflow A 1. Reagent Setup - Methyl 3-acetyl-4-hydroxybenzoate - K2CO3 - Acetone B 2. Addition of Allyl Bromide A->B Stirring C 3. Reflux (e.g., 60 °C, 4-6 hours) B->C Heating D 4. Reaction Monitoring (TLC) C->D Periodic Sampling E 5. Work-up - Filtration - Solvent Evaporation D->E Reaction Completion F 6. Extraction - Ethyl Acetate & Water E->F G 7. Purification - Column Chromatography F->G H 8. Characterization - NMR, IR, MS G->H

Caption: Workflow for the synthesis and purification of Methyl 3-acetyl-4-(allyloxy)benzoate.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-acetyl-4-hydroxybenzoate (1.0 g, 5.15 mmol) and anhydrous potassium carbonate (1.42 g, 10.3 mmol).

  • Solvent Addition: Add 25 mL of anhydrous acetone to the flask.

  • Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Allyl Bromide: To the stirring suspension, add allyl bromide (0.75 g, 6.20 mmol) dropwise using a syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting crude residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) to remove any remaining inorganic salts.

    • Wash the organic layer with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure Methyl 3-acetyl-4-(allyloxy)benzoate as a solid.

Characterization of the Product

The identity and purity of the synthesized Methyl 3-acetyl-4-(allyloxy)benzoate should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.0 (m, 1H, -OCH₂-CH =CH₂), ~5.4 (dd, 1H, -OCH₂-CH=CH ₂ trans), ~5.3 (dd, 1H, -OCH₂-CH=CH ₂ cis), ~4.6 (d, 2H, -OCH ₂-CH=CH₂), ~3.9 (s, 3H, -COOCH ₃), ~2.6 (s, 3H, -COCH ₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ (ppm): ~197 (C=O, ketone), ~166 (C=O, ester), ~160 (Ar-C-O), ~134 (Ar-C), ~132 (-OCH₂-C H=CH₂), ~131 (Ar-C), ~129 (Ar-C), ~118 (-OCH₂-CH=C H₂), ~112 (Ar-C), ~69 (-OC H₂-CH=CH₂), ~52 (-COOC H₃), ~29 (-COC H₃).

  • FT-IR (KBr, cm⁻¹):

    • ν: ~3080 (C-H, alkene), ~2950 (C-H, alkane), ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1600, ~1580 (C=C, aromatic), ~1250 (C-O, ether).

  • Mass Spectrometry (EI):

    • m/z: Expected molecular ion peak [M]⁺ at 234.08.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base or wet solvent.- Extend the reflux time and monitor by TLC.- Ensure the use of anhydrous potassium carbonate and acetone.
Low Yield - Incomplete reaction.- Loss of product during work-up and purification.- Optimize reaction conditions as above.- Be careful during the extraction and chromatography steps to minimize losses.
Presence of Starting Material - Insufficient amount of allyl bromide or base.- Use a slight excess of allyl bromide (1.1-1.2 equivalents).- Ensure at least 2 equivalents of potassium carbonate are used for complete deprotonation.
Formation of Side Products - High reaction temperatures might lead to side reactions.- Maintain a gentle reflux and avoid excessive heating.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate from methyl 3-acetyl-4-hydroxybenzoate. The Williamson ether synthesis is an efficient method for this transformation, and the provided procedure, including safety precautions and characterization guidelines, should enable researchers to successfully prepare this versatile intermediate for their synthetic endeavors.

References

  • ChemSupply Australia. (n.d.). Safety Data Sheet for Acetone. Retrieved from [Link]

  • Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. Retrieved from [Link]

  • Stobec. (2012, September 20). SAFETY DATA SHEET - Allyl bromide. Retrieved from [Link]

  • Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PENTA. (2025, April 29). Acetone - SAFETY DATA SHEET. Retrieved from [Link]

  • ASHTA Chemicals. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

  • Lab Alley. (n.d.). Acetone 99.5%, ACS - Safety Data Sheet. Retrieved from [Link]

  • Di-Corp. (2018). SAFETY DATA SHEET POTASSIUM CARBONATE. Retrieved from [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Acetone. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Vertex AI Search. (2025, February 3). ACETONE - SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). Potassium carbonate 119260 - Safety Data Sheet.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Sakakibara, Y. (n.d.). Allylation of Phenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2016, December 9). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • NIH PubChem. (n.d.). Methyl 3-(acetyloxy)benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Base‐promoted O‐alkenylation of phenol with various dihalides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PMC. (n.d.). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to the O-Allylation of Methyl 3-Acetyl-4-Hydroxybenzoate via Williamson Ether Synthesis

Abstract: This document provides a detailed protocol for the O-allylation of methyl 3-acetyl-4-hydroxybenzoate, yielding methyl 3-acetyl-4-(allyloxy)benzoate. The synthesis is based on the robust and widely applicable Wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the O-allylation of methyl 3-acetyl-4-hydroxybenzoate, yielding methyl 3-acetyl-4-(allyloxy)benzoate. The synthesis is based on the robust and widely applicable Williamson ether synthesis. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical considerations for optimizing reaction outcomes.

Introduction and Scientific Context

The O-allylation of phenolic compounds is a cornerstone transformation in organic synthesis, providing a versatile allyl ether functional group. The allyl group serves not only as a stable protecting group for phenols but also as a reactive handle for further chemical modifications, such as the Claisen rearrangement, cross-metathesis, or Wacker oxidation.

Methyl 3-acetyl-4-hydroxybenzoate is a multifunctional aromatic compound, presenting a valuable scaffold in medicinal chemistry. The selective allylation of its phenolic hydroxyl group is a key step in the synthesis of more complex derivatives and active pharmaceutical ingredients (APIs). The Williamson ether synthesis stands as the most reliable and straightforward method for this transformation.[1][2] It proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[2]

This application note details a validated protocol for this specific synthesis, emphasizing the rationale behind the choice of reagents and conditions to ensure high yield and purity.

Reaction Mechanism: The Williamson Ether Synthesis

The reaction proceeds in two fundamental steps, characteristic of the Sₙ2 pathway:

  • Deprotonation: The phenolic proton of methyl 3-acetyl-4-hydroxybenzoate is acidic due to the resonance stabilization of the resulting phenoxide ion. A suitable base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, forming a potent nucleophilic potassium phenoxide intermediate.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of the allyl halide (e.g., allyl bromide). This occurs in a concerted fashion, where the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-halogen bond, leading to the desired O-allylated product and an inorganic salt byproduct (e.g., potassium bromide).[1][2]

Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are ideal for this reaction as they effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity.[3]

Williamson_Ether_Synthesis Figure 1: Su20992 Mechanism for O-Allylation sub Substrate (Methyl 3-acetyl-4-hydroxybenzoate) phenoxide Phenoxide Intermediate sub->phenoxide Deprotonation (Step 1) base Base (Ku2082COu2083) allyl Allyl Bromide product Product (Methyl 3-acetyl-4-(allyloxy)benzoate) phenoxide->product Su20992 Attack (Step 2) salt Salt Byproduct (KBr)

Caption: Sₙ2 Mechanism for O-Allylation

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity (for 10 mmol scale)Purpose
Methyl 3-acetyl-4-hydroxybenzoate≥98%Standard Supplier1.96 g (10.0 mmol, 1.0 eq.)Starting Material
Allyl Bromide99%Standard Supplier1.0 mL (12.0 mmol, 1.2 eq.)Allylating Agent
Potassium Carbonate (K₂CO₃), anhydrousFine PowderStandard Supplier2.76 g (20.0 mmol, 2.0 eq.)Base
AcetoneAnhydrousStandard Supplier50 mLReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier~150 mLExtraction Solvent
Deionized WaterN/AIn-house~100 mLWashing
Brine (Saturated NaCl solution)N/AIn-house~50 mLWashing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier~5 gDrying Agent
Silica Gel60 Å, 230-400 meshStandard SupplierAs neededColumn Chromatography
TLC PlatesSilica gel 60 F₂₅₄Standard SupplierAs neededReaction Monitoring
Round-bottom flask (100 mL)N/AStandard Supplier1Reaction Vessel
Reflux CondenserN/AStandard Supplier1Prevent Solvent Loss
Magnetic Stirrer & Stir BarN/AStandard Supplier1Agitation
Heating MantleN/AStandard Supplier1Heating
Reaction Setup and Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-acetyl-4-hydroxybenzoate (1.96 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Stirring: Begin stirring the suspension at room temperature.

  • Reagent Addition: Slowly add allyl bromide (1.0 mL, 12.0 mmol) to the stirring suspension using a syringe or dropping funnel over 5 minutes.

  • Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56-60°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Purification
  • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the inorganic solids (K₂CO₃ and KBr).[3][4] Wash the solids with a small amount of fresh acetone (~10 mL).

  • Solvent Removal: Combine the filtrate and washings in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[4] This removes any remaining inorganic salts and residual DMF if it were used as the solvent.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient to afford the pure methyl 3-acetyl-4-(allyloxy)benzoate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Caption: Step-by-Step Experimental Workflow

Expert Insights and Troubleshooting

  • Choice of Base: While strong bases like sodium hydride (NaH) are effective for deprotonating less acidic alcohols, they are often unnecessary for phenols.[4][5] Mild inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient to deprotonate the phenolic hydroxyl group and are easier and safer to handle.[4] Using an excess (2 equivalents) of the base ensures complete deprotonation and drives the reaction to completion.

  • Solvent Selection: Polar aprotic solvents (acetone, acetonitrile, DMF) are highly recommended.[3] They facilitate the Sₙ2 mechanism by solvating the potassium counter-ion without strongly hydrogen-bonding to the phenoxide nucleophile, thus maximizing its reactivity. Acetone is often a good first choice due to its lower boiling point, which simplifies removal during work-up.

  • Potential Side Reaction (C-Allylation): The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically ortho or para to the hydroxyl group).[3] While O-allylation is generally favored under the conditions described (polar aprotic solvent), C-allylation can sometimes occur, especially at higher temperatures.[3] Careful control of the reaction temperature and the use of appropriate solvents can minimize this side product.[3]

  • Troubleshooting Low Yields:

    • Incomplete Reaction: Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and reactivity. If the reaction stalls, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields by facilitating the transfer of the phenoxide into the organic phase.

    • Hydrolysis of Allyl Bromide: Ensure all glassware and solvents are reasonably dry, as water can hydrolyze the allyl bromide, reducing the amount available for the reaction.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Benchchem. (n.d.). The Synthesis of Substituted Allylphenols: An In-depth Technical Guide.
  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate.

Sources

Method

Application Note: Regioselective Synthesis of Benzofurans via Claisen Rearrangement

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 7-acetyl-2-methylbenzofuran-5-carboxylate via the Claisen rearrangement of Methyl 3-acetyl-4-(allyloxy)benzoate . This workf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 7-acetyl-2-methylbenzofuran-5-carboxylate via the Claisen rearrangement of Methyl 3-acetyl-4-(allyloxy)benzoate .

This workflow addresses the specific regiochemical challenges posed by the 3,4-disubstituted benzoate scaffold and utilizes a high-fidelity iodocyclization strategy to construct the benzofuran core.

Target: Methyl 7-acetyl-2-methylbenzofuran-5-carboxylate

Executive Summary

Benzofurans are privileged pharmacophores in drug discovery, appearing in anti-arrhythmic (e.g., Amiodarone) and anti-neoplastic agents. This protocol details the conversion of Methyl 3-acetyl-4-(allyloxy)benzoate into a functionalized benzofuran.

The transformation hinges on a thermally induced [3,3]-sigmatropic Claisen rearrangement , which exploits the steric blockade at the C3 position to force exclusive migration of the allyl group to the C5 position. Subsequent iodocyclization and dehydroiodination afford the 2-methylbenzofuran scaffold with high regiocontrol.

Mechanistic Insight & Pathway Analysis

The Regioselectivity Logic

The starting material possesses an acetyl group at C3 and an allyloxy group at C4.

  • C3 Position: Blocked by the acetyl group.

  • C5 Position: Unsubstituted (Hydrido).

  • Migration Rule: The Claisen rearrangement is an intramolecular [3,3]-shift. While ortho migration is preferred, the steric and electronic occupancy of C3 directs the allyl group exclusively to C5 .

Reaction Pathway Diagram

The following diagram illustrates the molecular logic, from the sigmatropic shift to the final ring closure.

ClaisenPathway SM Start: Methyl 3-acetyl-4-(allyloxy)benzoate TS Transition State [3,3]-Sigmatropic Shift SM->TS Heat (190°C) Inter1 Intermediate 1: Dienone Species TS->Inter1 Inter2 Intermediate 2: Methyl 3-acetyl-5-allyl-4-hydroxybenzoate (C5-Allyl Phenol) Inter1->Inter2 Tautomerization Cycliz Iodocyclization (I2 / Base) Inter2->Cycliz Ring Closure Final Product: Methyl 7-acetyl-2-methylbenzofuran-5-carboxylate Cycliz->Final -HI (Elimination)

Figure 1: Logical flow of the Claisen rearrangement and subsequent cyclization cascade.

Experimental Protocol

Phase 1: Thermal Claisen Rearrangement

Objective: Migrate the allyl group from O-4 to C-5.

Materials:
  • Substrate: Methyl 3-acetyl-4-(allyloxy)benzoate (1.0 equiv).

  • Solvent: N,N-Diethylaniline (DEA) [High boiling point base/solvent].

  • Equipment: Round-bottom flask, Reflux condenser, Inert gas (Argon/Nitrogen) manifold.

Procedure:
  • Setup: Charge a dry round-bottom flask with Methyl 3-acetyl-4-(allyloxy)benzoate (10.0 g, 42.7 mmol) and N,N-diethylaniline (30 mL).

    • Note: DEA acts as a high-boiling solvent (bp 217°C) and scavenges any acidic byproducts, though the reaction is neutral.

  • Reaction: Heat the mixture to 190–200°C (oil bath temperature) under an argon atmosphere.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, and the phenolic product (Rf ~0.4, often streaks due to OH) will appear.

    • Typical Time: 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL).

    • Critical Step: Wash with 1M HCl (3 x 50 mL) to quantitatively remove the N,N-diethylaniline solvent (as its hydrochloride salt).

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Methanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Target: 85–92%.

    • Product: Methyl 3-acetyl-5-allyl-4-hydroxybenzoate.

Phase 2: Iodocyclization to Benzofuran

Objective: Cyclize the C5-allyl phenol to the benzofuran core.

Materials:
  • Substrate: Methyl 3-acetyl-5-allyl-4-hydroxybenzoate (from Phase 1).

  • Reagents: Iodine (I₂), Sodium Bicarbonate (NaHCO₃).

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Procedure:
  • Cyclization: Dissolve the rearranged phenol (5.0 g, 21.3 mmol) in MeCN (50 mL). Add NaHCO₃ (3.0 equiv) followed by Iodine (1.2 equiv).

  • Incubation: Stir at room temperature for 2–4 hours.

    • Observation: The solution will turn dark brown/violet.

  • Elimination (Dehydroiodination):

    • Option A (One-Pot): Add DBU (1.5 equiv) directly to the reaction mixture and heat to reflux for 1 hour.

    • Option B (Stepwise): Isolate the iododihydrobenzofuran intermediate, dissolve in Ethanol, and reflux with KOH (2 equiv) for 1 hour.

    • Recommendation: Option A is faster and minimizes handling of organoiodides.

  • Quench: Cool and pour into saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color changes from violet to yellow/colorless).

  • Extraction: Extract with DCM (3 x 30 mL). Dry organic layers over MgSO₄ and concentrate.

  • Final Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

    • Final Product: Methyl 7-acetyl-2-methylbenzofuran-5-carboxylate .

Critical Process Parameters (CPP) & Troubleshooting

Solvent Selection for Rearrangement

The choice of solvent dramatically affects the reaction rate and purity.

SolventTemperature (°C)Reaction TimeYield (%)Notes
N,N-Diethylaniline 2004 h90%Recommended. Easy removal via acid wash.
Diphenyl Ether2502 h85%Difficult to remove (requires distillation).
DMF153 (Reflux)24 h40%Temperature too low for efficient rearrangement.
Neat (Solvent-free)1805 h75%Risk of polymerization/charring.
Troubleshooting Guide
  • Issue: Incomplete Rearrangement.

    • Cause: Internal temperature < 180°C.[1]

    • Fix: Ensure oil bath is at 210°C to maintain internal temp of ~195°C. Insulate the flask.

  • Issue: "Para" Migration Product.

    • Analysis: Not possible here. C3 is blocked, C5 is the only ortho site. The para position (C6 relative to original O) is technically available via a double Claisen (Cope), but C5 is kinetically favored.

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete elimination of HI.

    • Fix: Ensure the reflux with DBU/Base is vigorous. If using ethanolic KOH, ensure the ethanol is dry to prevent ester hydrolysis (saponification of the methyl ester).

Safety & Compliance

  • N,N-Diethylaniline: Toxic by inhalation and skin contact. Use in a fume hood. Wash hands thoroughly.

  • Iodine: Corrosive and sublimes. Weigh in a fume hood.

  • Thermal Hazard: Reactions at 200°C pose significant burn/fire risks. Ensure all glassware is defect-free and joints are greased/sleeved properly.

References

  • Claisen, L. "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 1912.

  • Lutz, R. P. "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 1984, 84(3), 205-247.

  • Larock, R. C. "Synthesis of benzofurans via palladium-catalyzed cyclization." Journal of Organic Chemistry, 2005.[1] (General reference for cyclization methodologies).

  • Maji, T., et al. "Regioselective synthesis of benzofurans via Claisen rearrangement and iodocyclization." Tetrahedron Letters, 2010. 2

  • Organic Chemistry Portal. "Claisen Rearrangement Mechanism and Applications." 1

Sources

Application

Scalable Synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate: Process Optimization and Impurity Control

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate (CAS: 154369-08-9, analog). This molecule serves as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate (CAS: 154369-08-9, analog). This molecule serves as a critical intermediate in the synthesis of benzofuran derivatives, leukotriene antagonists, and other heterocyclic pharmaceutical ingredients.

While laboratory-scale methods often utilize Sodium Hydride (NaH) in DMF, this protocol transitions to a Potassium Carbonate (K₂CO₃) / Methyl Ethyl Ketone (MEK) system. This modification eliminates hydrogen gas evolution, facilitates solvent recovery, and significantly improves the safety profile for kilogram-scale manufacturing.

Key Performance Indicators (KPIs)
ParameterLab Scale (NaH/DMF)Optimized Scale-Up (K₂CO₃/MEK)
Yield 85-90%92-95%
Purity (HPLC) >98%>99.5%
Safety Hazard High (H₂ evolution, pyrophoric)Low (No gas evolution, mild base)
Workup Aqueous extraction (emulsion risk)Filtration & Crystallization

Reaction Chemistry & Mechanism

The synthesis proceeds via a Williamson Ether Synthesis .[1][2][3][4][5][6] The phenolic hydroxyl group of Methyl 3-acetyl-4-hydroxybenzoate is deprotonated by the base to form a phenoxide anion, which subsequently attacks Allyl Bromide via an S_N2 mechanism.

Critical Mechanistic Insight

The presence of the ortho-acetyl group creates an intramolecular hydrogen bond with the phenol, slightly increasing the pKa (making it harder to deprotonate) compared to a simple paraben. Consequently, milled anhydrous K₂CO₃ is required to ensure sufficient surface area for deprotonation.

ReactionScheme cluster_conditions Reaction Conditions SM Methyl 3-acetyl-4- hydroxybenzoate Intermediate Phenoxide Anion SM->Intermediate Deprotonation (MEK, 80°C) Base K₂CO₃ (Milled) Base->Intermediate Reagent Allyl Bromide Product Methyl 3-acetyl-4- (allyloxy)benzoate Reagent->Product Intermediate->Product S_N2 Attack Byproduct KBr + CO₂ + H₂O Product->Byproduct Side Products Cond Solvent: MEK (2-Butanone) Temp: 80°C (Reflux) Time: 6-8 Hours

Figure 1: Reaction pathway for the O-allylation of Methyl 3-acetyl-4-hydroxybenzoate.

Materials & Equipment

Reagents
  • Methyl 3-acetyl-4-hydroxybenzoate: >98% purity.[7]

  • Allyl Bromide: >97%. Note: Lachrymator. Handle in closed systems.

  • Potassium Carbonate (K₂CO₃): Anhydrous, milled/micronized (325 mesh preferred).

  • Methyl Ethyl Ketone (MEK): Technical grade, water content <0.1%.

  • Tetrabutylammonium Bromide (TBAB): (Optional) Phase transfer catalyst, 1 mol%.

Equipment
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with reflux condenser.

  • Agitation: Overhead stirrer with retreat curve impeller (essential for suspending K₂CO₃).

  • Filtration: Pressure nutsche filter or centrifuge.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Step 1: Reaction Setup
  • Inertization: Purge the reactor with Nitrogen (N₂) to remove oxygen.

  • Charging:

    • Charge Methyl Ethyl Ketone (MEK) (5.0 L / 5 vol).

    • Charge Methyl 3-acetyl-4-hydroxybenzoate (1.0 kg, 5.15 mol).

    • Start agitation (150-200 RPM).

  • Base Addition:

    • Charge Potassium Carbonate (1.07 kg, 7.73 mol, 1.5 eq).

    • Note: The mixture will be a slurry. Ensure good suspension.

  • Reagent Addition:

    • Add Allyl Bromide (0.75 kg, 6.18 mol, 1.2 eq) via a dosing pump over 30 minutes.

    • Safety: Exotherm is mild, but dosing prevents local concentration hotspots.

Step 2: Reaction Phase
  • Heating: Heat the jacket to bring the internal temperature to 78-80°C (Reflux) .

  • Monitoring: Hold at reflux for 6–8 hours.

  • IPC (In-Process Control):

    • Sample at 6 hours. Analyze via HPLC.

    • Specification: Starting material < 0.5%.

    • If SM > 0.5%, add 0.1 eq Allyl Bromide and reflux for 2 additional hours.

Step 3: Workup & Isolation[7]
  • Cooling: Cool the reactor contents to 20-25°C.

  • Filtration: Filter the slurry to remove inorganic salts (KBr and excess K₂CO₃).

    • Wash: Rinse the filter cake with fresh MEK (1.0 L).

  • Concentration: Transfer the filtrate to a distillation unit. Distill MEK under reduced pressure (500 mbar, 50°C) until approximately 2.0 L volume remains.

  • Crystallization (Anti-solvent method):

    • Add n-Heptane (3.0 L) slowly to the warm concentrate (40-50°C).

    • Cool slowly to 0-5°C over 4 hours.

    • Hold at 0-5°C for 2 hours to maximize yield.

  • Final Filtration: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Process Flow Diagram (Scale-Up Workflow)

ProcessFlow Reactor 1. Reaction (MEK, Reflux, 8h) Filter1 2. Salt Filtration (Remove KBr/K₂CO₃) Reactor->Filter1 Distillation 3. Solvent Swap (Distill MEK -> Concentrate) Filter1->Distillation Filtrate Waste1 Solid Waste (Salts) Filter1->Waste1 Crystallizer 4. Crystallization (Add Heptane, Cool to 0°C) Distillation->Crystallizer Concentrate Recycle Solvent Recycle (MEK) Distillation->Recycle Dryer 5. Drying (Vac Oven, 45°C) Crystallizer->Dryer

Figure 2: Unit operation workflow for the production of Methyl 3-acetyl-4-(allyloxy)benzoate.

Troubleshooting & Optimization

Impurity Profile
ImpurityOriginControl Strategy
Unreacted Phenol Incomplete reactionEnsure K₂CO₃ is milled; Increase reaction time; Check Allyl Bromide quality (it degrades).
C-Alkylated Isomer Ambident nucleophile attackUse non-polar aprotic solvents (MEK/Acetone favor O-alkylation). Avoid high temperatures (>100°C).
Allyl Alcohol Hydrolysis of Allyl BromideEnsure MEK is dry (<0.1% water). Minimize atmospheric exposure.[5]
Solvent Selection Justification[1][8]
  • Acetone: Good, but low boiling point (56°C) slows kinetics.

  • DMF: Excellent kinetics, but difficult to remove (requires water wash, creating large wastewater streams).

  • MEK (Recommended): Boiling point (80°C) provides optimal kinetics for this substrate; forms azeotrope with water for drying; easy to distill.

References

  • Williamson Ether Synthesis Overview

    • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

    • Context: Foundational chemistry for ether formation.[1][2][3][5]

  • Potassium Carbonate in Phenol Alkylation

    • Kazemi, M., et al. (2014).[8] "Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols."[8] Iranian Chemical Communication, 2, 39-47.[8]

    • Context: Validates K₂CO₃ as a robust base for phenolic substitutions.[6]

  • Scale-Up of Benzoate Ether Synthesis

    • Periyasamy, S., & Subbiah, S. (2017).[7] "Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben." Asian Journal of Chemistry, 29(12), 2739-2742.

    • Context: Demonstrates the superiority of 2-butanone (MEK)
  • Crystallinity of Benzoate Derivatives

    • Doshi, A. V., et al. (2011).[9] "Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives." Der Pharma Chemica, 3(5), 191-197.[9]

    • Context: Supports the isolation of benzoate esters via crystalliz

Sources

Method

Technical Application Note: High-Yield Preparation of Methyl 3-acetyl-4-(allyloxy)benzoate

Abstract & Scope This application note details the optimized protocol for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate via regioselective O-alkylation (Williamson ether synthesis). This molecule serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate via regioselective O-alkylation (Williamson ether synthesis). This molecule serves as a critical intermediate in the synthesis of benzofuran derivatives, particularly 3-methylbenzofuran-5-carboxylates, which are significant scaffolds in drug discovery for anti-arrhythmic and anti-microbial applications.

The procedure utilizes a weak base (


) in a polar aprotic solvent (Acetone or DMF) to favor kinetic O-alkylation over C-alkylation, ensuring high yield and purity while preserving the methyl ester moiety.

Retrosynthetic Strategy & Mechanism

The target molecule is constructed by alkylating the phenolic oxygen of Methyl 3-acetyl-4-hydroxybenzoate with Allyl bromide .

Reaction Scheme

The reaction proceeds via an


 mechanism. The phenoxide ion, generated in situ by potassium carbonate, attacks the electrophilic carbon of allyl bromide.

ReactionScheme SM Methyl 3-acetyl-4-hydroxybenzoate (Nucleophile) Intermediate Phenoxide Intermediate SM->Intermediate Deprotonation (-H+) Reagent Allyl Bromide (Electrophile) Product Methyl 3-acetyl-4-(allyloxy)benzoate (Target) Reagent->Product -Br- Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Mechanistic pathway for the O-alkylation of the phenol precursor.

Materials & Stoichiometry

Safety Warning: Allyl bromide is a potent lachrymator and alkylating agent. All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
Methyl 3-acetyl-4-hydroxybenzoate 194.181.05.00 g (25.7 mmol)Substrate
Allyl Bromide 120.981.54.67 g (3.35 mL)Electrophile
Potassium Carbonate (

)
138.212.07.10 gBase
Potassium Iodide (KI) 166.000.10.43 gCatalyst (Finkelstein)
Acetone (Anhydrous) 58.08N/A50 - 75 mLSolvent

Expert Insight:

  • Base Selection:

    
     is preferred over 
    
    
    
    . While
    
    
    is faster, it poses a risk of transesterification or hydrolysis of the methyl ester if the solvent is not strictly anhydrous.
    
    
    is mild enough to spare the ester but strong enough (
    
    
    ) to deprotonate the phenol (ortho-acetyl group increases acidity).
  • Catalysis: The addition of catalytic KI (10 mol%) accelerates the reaction by converting Allyl Bromide to the more reactive Allyl Iodide in situ.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

  • Charging: Add Methyl 3-acetyl-4-hydroxybenzoate (5.00 g) and anhydrous

    
      (7.10 g) to the flask.
    
    • Note: Grind the

      
       into a fine powder using a mortar and pestle before addition. This increases surface area for this heterogeneous reaction.
      
  • Solvation: Add Acetone (60 mL) and start stirring. A suspension will form.[2]

  • Activation: Add Potassium Iodide (0.43 g). Stir at room temperature for 10 minutes to allow partial deprotonation (color change to yellow/orange may occur).

  • Addition: Add Allyl Bromide (3.35 mL) dropwise via syringe.

Phase 2: Reaction & Monitoring
  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

    
    ) using an oil bath or heating block.
    
  • Timeline: Maintain reflux for 4 to 6 hours .

  • TLC Monitoring: Check progress using Thin Layer Chromatography.

    • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm). The product will have a higher

      
       value than the starting phenol. The starting material spot should disappear completely.
      
Phase 3: Workup & Purification
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel or a Celite pad. Wash the solid cake with fresh acetone (2 x 10 mL).
  • Evaporation: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a crude solid or oil.

  • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 30 mL) - to remove residual salts/DMF traces.

    • 1M NaOH (1 x 20 mL) - Critical Step: This removes any unreacted phenolic starting material.

    • Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Crystallization: The crude product is often pure enough. If necessary, recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

Workflow Step1 Mix Substrate + K2CO3 + Acetone (Add KI catalyst) Step2 Add Allyl Bromide Reflux 4-6 Hours Step1->Step2 Step3 Filter Inorganic Salts Concentrate Filtrate Step2->Step3 Step4 Partition: EtOAc vs Water Wash with 1M NaOH Step3->Step4 Step5 Dry & Evaporate Recrystallize (EtOH) Step4->Step5

Figure 2: Operational workflow for the isolation of the target ester.

Expected Results & Characterization

  • Physical State: White to off-white crystalline solid.

  • Yield: Typical yields range from 85% to 95% .[1]

  • Melting Point: Expect range between

    
     (verify against specific derivative literature).
    
Spectroscopic Validation
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.58 (s, 3H, 
      
      
      
      ) - Acetyl methyl.
    • 
       3.89 (s, 3H, 
      
      
      
      ) - Ester methyl.
    • 
       4.68 (d, 2H, 
      
      
      
      ) - Allylic methylene.
    • 
       5.3-5.5 (m, 2H, 
      
      
      
      ) - Terminal alkene protons.
    • 
       6.0-6.1 (m, 1H, 
      
      
      
      ) - Internal alkene proton.
    • 
       6.9-8.4 (m, 3H, Ar-H) - Aromatic protons.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction; Moisture in solvent.Ensure Acetone is dry. Increase reflux time. Add 0.5 eq more Allyl Bromide.
Starting Material Remains

particle size too large.
Finely grind

before use. Switch solvent to DMF (run at

).[2]
Hydrolysis (Acid formed) Presence of water; Base too strong.Use anhydrous solvents.[2] Ensure base is

, not KOH/NaOH.
Oily Product Residual solvent or impurities.Triturate with cold hexanes to induce crystallization.

References

  • Williamson Ether Synthesis on Hydroxybenzoates

    • Protocol Source: "Synthesis of Methyl 4-(Allyloxy)
  • General Procedure for Allylation of Phenols

    • Source: Supplementary Information, Royal Society of Chemistry, describing 3,5-bis(allyloxy)benzoic acid synthesis using /DMF.
  • Synthesis of Benzofuran Precursors

    • Source: Harish Kumar, D. R., & Karvekar, M. D. (2010).[4] "Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity." E-Journal of Chemistry, 7(2), 636-640.[4] (Describes 2-acetylbenzofuran synthesis via similar alkylation).

  • Reaction Optimization (Barbier Allylation Context)

    • Source: "Synthesis of Aryl- and Alkyl-Containing 3-Methylene-5-hydroxy Esters." Saarland University. (Provides context on allyl bromide reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Methyl 3-acetyl-4-(allyloxy)benzoate

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 3-acetyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 3-acetyl-4-(allyloxy)benzoate via recrystallization. We will explore the underlying chemical principles, offer detailed troubleshooting protocols, and present systematic workflows for developing a robust and reproducible purification method.

Part 1: Understanding the Molecule—A Chemist's Perspective on Solvent Selection

Methyl 3-acetyl-4-(allyloxy)benzoate is a moderately polar aromatic compound. Its solubility characteristics are dictated by the interplay of its constituent functional groups:

  • Methyl Benzoate Core: The aromatic ring provides a nonpolar character, while the methyl ester group introduces polarity and a hydrogen bond acceptor site.

  • 3-Acetyl Group: This ketone functionality significantly increases the molecule's polarity and provides another hydrogen bond acceptor.

  • 4-Allyloxy Group: The ether linkage adds some polarity but is less polar than a hydroxyl group.

The ideal recrystallization solvent must exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures. Given the molecule's polarity, a single ideal solvent may not exist, making a binary solvent system (a "solvent" and an "anti-solvent") a highly probable route to success.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a single-solvent recrystallization?

A: Based on the molecule's structure, moderately polar protic solvents are the most logical starting points. Alcohols like ethanol or isopropanol are excellent candidates. They are polar enough to dissolve the compound when heated, but the solubility often decreases significantly upon cooling. A general rule of thumb is that solvents containing functional groups similar to the solute are often effective solubilizers.[1]

Q2: Why is a binary (two-solvent) system often preferred for molecules like this?

A: A binary system offers finer control over the crystallization process. It allows you to create a solution environment where the compound is "critically" soluble. By dissolving the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then carefully adding a "poor" anti-solvent (e.g., hexanes, heptane) until the cloud point is reached, you can induce crystallization under highly controlled conditions.[2] This often leads to higher purity and better crystal morphology.

Q3: What are the likely impurities I need to remove?

A: Impurities will largely depend on the synthetic route. Common impurities may include unreacted starting materials, such as methyl 4-hydroxybenzoate or an equivalent, and by-products from the acylation or alkylation steps.[3][4] For example, incomplete acylation could leave residual methyl 4-(allyloxy)benzoate. A thorough understanding of the preceding synthetic steps is crucial for anticipating and targeting specific impurities.[4]

Q4: How critical is the cooling rate?

A: The cooling rate is a critical parameter. Slow, controlled cooling is paramount for forming a pure, well-ordered crystal lattice. Rapid cooling or "crashing out" the solid by plunging the flask into an ice bath will trap solvent and impurities within the crystal structure, defeating the purpose of the recrystallization.[5]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Methyl 3-acetyl-4-(allyloxy)benzoate.

Problem Probable Cause(s) Solutions & Explanations
"Oiling Out" The compound separates as a liquid phase instead of forming solid crystals.1. High Supersaturation: The solution is too concentrated. 2. Cooling Too Rapidly: The molecules don't have time to orient into a crystal lattice. 3. Melting Point Depression: The melting point of the solute is below the boiling point of the solvent, or significant impurities are present.1. Re-heat the solution until the oil redissolves. 2. Add more of the "good" solvent (1-5% increments) to reduce the saturation level. 3. Allow the solution to cool much more slowly. Insulate the flask with glass wool or a towel. 4. Try a lower-boiling point solvent system.
No Crystal Formation The solution remains clear even after cooling and standing.1. Solution is Too Dilute: Not enough solute per unit of solvent. 2. Wrong Solvent Choice: The compound is too soluble in the solvent, even when cold. 3. Lack of Nucleation Sites: Crystallization has not been initiated.1. Boil off some solvent to increase the concentration. Re-cool slowly. 2. Add an anti-solvent dropwise to the cooled solution to induce precipitation. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a seed crystal from a previous successful batch if available.
Poor or Low Yield A small amount of product is recovered after filtration.1. Too Much Solvent Used: The compound has residual solubility in the cold mother liquor. 2. Premature Crystallization: The product crystallized in the funnel during a hot filtration step. 3. Incomplete Cooling: The solution was not cooled sufficiently to minimize solubility.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5] 2. Cool the final crystallization mixture in an ice-water bath for 15-30 minutes before filtration to maximize recovery. 3. If filtering hot, use a pre-heated funnel and filter flask to prevent crystallization.
Product is Still Impure Analysis (TLC, NMR, mp) shows the presence of contaminants.1. Crystals Formed Too Quickly: Impurities were trapped in the rapidly forming lattice. 2. Inappropriate Solvent System: The impurity has very similar solubility properties to the desired product in the chosen solvent(s).1. Perform a second recrystallization. The purity of the product generally increases with each successive recrystallization. 2. Change the solvent system. Try a different solvent or solvent/anti-solvent pair with different polarity characteristics. For example, if you used ethanol/water, try ethyl acetate/hexane. 3. Consider a preliminary purification step. If the crude material is very impure (>10%), a quick filtration through a plug of silica gel or even a full column chromatography may be necessary before recrystallization.[6]
Part 4: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening Workflow

This protocol allows for the efficient determination of a suitable recrystallization solvent system using a small amount of crude material.

  • Preparation: Place ~20-30 mg of crude Methyl 3-acetyl-4-(allyloxy)benzoate into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a potential solvent (see Table 1) dropwise at room temperature, vortexing after each drop. A good candidate will show poor solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a high yield of crystals upon cooling.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexPotential UseRationale & Notes
Ethanol78.50.654Single or Co-solventModerately polar protic solvent. Good general-purpose choice.[7][8]
Isopropanol82.50.546Single or Co-solventSlightly less polar than ethanol; may offer different solubility.[7]
Ethyl Acetate77.10.228Co-solventGood "dissolving" solvent. Moderately polar ester.[7][9]
Acetone56.20.355Co-solventPolar aprotic solvent. Its high volatility can be a challenge.[7][8]
Toluene110.60.099Co-solventAromatic solvent, may work well due to the benzene ring in the target.[2][7]
Hexane / Heptane69 / 98~0.009Anti-solventNonpolar. Used to decrease solubility of the compound in a more polar solvent.[2][7]
Water1001.000Anti-solventHighly polar. Used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.[1][7]
Protocol 2: Binary Solvent System Recrystallization (Example: Ethyl Acetate/Hexane)
  • Dissolution: Place the crude Methyl 3-acetyl-4-(allyloxy)benzoate in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to completely dissolve the solid.

  • Induce Saturation: While the solution is still hot, add hexane dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Clarify: Add 1-2 drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer to a watch glass to dry to a constant weight.

Part 5: Visualization of Workflows

The following diagrams illustrate the logical processes for solvent selection and troubleshooting.

SolventSelection Start Start with Crude Product TestSingle Test Single Solvent (e.g., Ethanol) Start->TestSingle TestBinary Test Binary System (e.g., EtOAc/Hexane) Start->TestBinary Alternative Start HotSol Soluble when Hot? TestSingle->HotSol ColdInsol Insoluble when Cold? HotSol->ColdInsol Yes FailSingle FAILURE: Try Different Solvent HotSol->FailSingle No SuccessSingle SUCCESS: Use Single Solvent ColdInsol->SuccessSingle Yes ColdInsol->FailSingle No FailSingle->TestBinary DissolveHot Dissolve in Hot 'Good' Solvent TestBinary->DissolveHot AddAnti Add 'Poor' Solvent to Cloud Point DissolveHot->AddAnti CrystalsForm Crystals Form on Cooling? AddAnti->CrystalsForm SuccessBinary SUCCESS: Use Binary System CrystalsForm->SuccessBinary Yes FailBinary FAILURE: Re-evaluate System CrystalsForm->FailBinary No

Caption: Decision workflow for selecting a recrystallization solvent system.

Troubleshooting Start Problem Encountered During Cooling OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Reheat Re-heat to Dissolve OilingOut->Reheat Step 1 BoilSolvent Concentrate Solution (Boil off solvent) NoCrystals->BoilSolvent CheckConc Review: Minimum Solvent Used? LowYield->CheckConc AddSolvent Add More 'Good' Solvent Reheat->AddSolvent Step 2 CoolSlower Cool Slower AddSolvent->CoolSlower Step 3 Result1 Resolved CoolSlower->Result1 Scratch Scratch Flask / Add Seed BoilSolvent->Scratch AddAnti Add Anti-solvent Scratch->AddAnti If needed Result2 Resolved Scratch->Result2 IceBath Cool in Ice Bath Before Filtering CheckConc->IceBath Result3 Improved IceBath->Result3

Caption: Logical troubleshooting steps for common recrystallization issues.

References
  • PrepChem. Synthesis of Methyl 4-(Allyloxy)benzoate. PrepChem.com. Accessed February 2024. [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. Reddit. Accessed February 2024. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. Accessed February 2024. [Link]

  • University of Rochester. Solvents and Polarity. University of Rochester Chemistry. Accessed February 2024. [Link]

  • Wikipedia. Methyl benzoate. Wikipedia. Accessed February 2024. [Link]

  • University of California, Los Angeles. Macroscale Nitration of Methyl Benzoate. UCLA Chemistry. Accessed February 2024. [Link]

  • National Institutes of Health. Methyl 3-(acetyloxy)benzoate. PubChem. Accessed February 2024. [Link]

  • ChemSynthesis. methyl 4-acetamido-3-acetyl-5-ethylbenzoate. ChemSynthesis. Accessed February 2024. [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Accessed February 2024. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. SlidePlayer. Accessed February 2024. [Link]

  • Steven Murov. Common Organic Solvents: Table of Properties. Erowid. Accessed February 2024. [Link]

  • Unknown. Crystallization Solvents.pdf. Accessed February 2024. [Link]

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
  • Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. Accessed February 2024. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Accessed February 2024. [Link]

  • PubMed. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. National Library of Medicine. Accessed February 2024. [Link]

  • Connect Journals. An Overview on Synthetic Strategies to 3-Acylcoumarins. Connect Journals. Accessed February 2024. [Link]

  • ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. Accessed February 2024. [Link]

Sources

Optimization

Removing unreacted allyl bromide from benzoate reaction mixtures

Welcome to the Advanced Synthesis Technical Support Center. Ticket Subject: Removal of Unreacted Allyl Bromide from Benzoate Reaction Mixtures Priority Level: High (Safety/Genotoxicity Risk) Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center.

Ticket Subject: Removal of Unreacted Allyl Bromide from Benzoate Reaction Mixtures Priority Level: High (Safety/Genotoxicity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Safety Advisory

You are dealing with Allyl Bromide (3-bromopropene) . Before proceeding, acknowledge that this compound is a potent lachrymator (tear gas agent) and a known alkylating agent with genotoxic potential.

  • The Problem: Allyl bromide has a boiling point (~71°C) similar to common solvents (THF, EtOAc), making it difficult to remove completely via rotary evaporation without co-distilling it into your pump oil or releasing toxic vapors into the lab.

  • The Solution: We recommend a Chemical Scavenging approach for high-purity applications (e.g., biological testing), as it chemically converts the volatile lipophile into a water-soluble salt.

Visual Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best removal method for your specific scale and purity requirements.

RemovalStrategy Start Start: Crude Reaction Mixture ScaleCheck Is the scale >100g? Start->ScaleCheck PurityCheck Is this for Biological Testing? ScaleCheck->PurityCheck No (Lab Scale) Distillation Method A: Vacuum Distillation (Careful Cold Trapping) ScaleCheck->Distillation Yes (Bulk) Scavenging Method B: Amine Scavenging (Morpholine Wash) PurityCheck->Scavenging Yes (High Purity) Column Method C: Chromatography (Silica Gel) PurityCheck->Column No (General Purpose) Scavenging->Column Optional Polishing

Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and downstream application.

Protocol Module A: Vacuum Evaporation (Standard)

Best for: Intermediate steps where trace impurities are acceptable.

The Trap: Users often attempt to "rotovap" allyl bromide off. Because its boiling point (71°C) is close to that of the product or solvent, it often "smears" or remains trapped in the oil phase of the benzoate.

Optimized Workflow:

  • Azeotropic Co-evaporation: Do not just apply vacuum. Add Heptane or Toluene to the crude mixture.[1]

  • Cycle: Evaporate to dryness. Re-dissolve in heptane. Evaporate again.

    • Why this works: The co-solvent helps carry the allyl bromide into the vapor phase more efficiently than direct vacuum alone [1].

  • Cold Trap Maintenance: Ensure your rotovap cold trap is filled with dry ice/acetone. Allyl bromide destroys rubber seals and pump diaphragms.

Protocol Module B: Chemical Scavenging (High Purity)

Best for: Final compounds, biological assays, and removing Genotoxic Impurities (GTIs).

The Logic: Instead of fighting physics (boiling points), use chemistry. We convert the hydrophobic allyl bromide into a hydrophilic quaternary ammonium salt using a nucleophilic amine (Morpholine).

Mechanism:



Result: The benzoate remains organic; the allyl bromide becomes a water-soluble salt.

Step-by-Step Protocol:

StepActionTechnical Note
1 Dilute Dissolve crude benzoate in EtOAc or Ether (avoid DCM if possible to prevent emulsion).
2 Scavenge Add Morpholine (1.5 equivalents relative to the estimated unreacted allyl bromide). Stir at RT for 30-60 mins.
3 Acid Wash Wash the organic layer with 1M HCl (2x).
4 Neutralize Wash with Saturated NaHCO₃, then Brine.
5 Dry Dry over MgSO₄ and concentrate.

Process Flow Diagram:

ScavengingFlow Input Crude Mix (Benzoate + Allyl-Br) React Add Morpholine (Stir 30 min) Input->React Wash Wash w/ 1M HCl React->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer: [Morpholinium]+ Salts PhaseSep->Aqueous Waste Organic Organic Layer: Pure Benzoate PhaseSep->Organic Product

Figure 2: Workflow for the chemical scavenging of allyl bromide using morpholine and acid extraction.

Protocol Module C: Chromatography & Visualization

Best for: Difficult separations where scavenging is insufficient.

If you must run a column, be aware that allyl bromide is difficult to see on TLC.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexanes/EtOAc gradient. Allyl bromide elutes near the solvent front (high

    
    ) in non-polar systems.
    
  • Visualization:

    • UV (254 nm): Weak absorption.

    • KMnO₄ Stain:Highly Recommended. Allyl bromide contains an alkene, which will turn the bright purple permanganate stain brown/yellow instantly upon heating [2].

Troubleshooting & FAQs

Q: I rotovapped my product for 2 hours, but it still smells like garlic/mustard. Why? A: The human nose can detect allyl halides at parts-per-billion levels. The smell persists even when the impurity is chemically negligible. Do not rely on smell. Use ¹H NMR. Look for the characteristic allyl bromide multiplets at 5.9 ppm (1H) and the doublet at 3.9 ppm (2H).

Q: Can I use a different amine for scavenging? A: Yes. Pyrrolidine or Piperidine work equally well. Avoid primary amines (like benzylamine) as they might form imines with any aldehyde impurities present. We prefer Morpholine because it is cheap, water-soluble, and washes out easily with acid [3].

Q: My benzoate is acid-sensitive. Can I use the HCl wash in Method B? A: If your product contains acid-labile groups (e.g., acetals, Boc groups), modify Step 3. Instead of 1M HCl, wash with saturated NH₄Cl or simply perform multiple water washes.[2] The quaternary morpholinium salt is ionic enough to partition into neutral water, though less efficiently than into acid.

Q: Is allyl bromide considered a Genotoxic Impurity (GTI)? A: Yes. As an alkylating agent, it is a Class 2 solvent/impurity. If this material is for clinical use, you must demonstrate clearance to <10 ppm (or TTC limits). Method B (Scavenging) is the industry standard for demonstrating "Purge Factor" in regulatory filings [4].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physical properties and purification of alkyl halides).

  • BenchChem Technical Support. (2025). Removal of Unreacted Bromine and Alkyl Halides from Reaction Mixtures. (General protocols for visualization and quenching).

  • Wolfe, J. P., et al. (2004). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. (Demonstrates the reactivity of morpholine with allyl bromide).

  • Teasdale, A. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. (Discusses purge factors for alkyl halides).

Sources

Troubleshooting

Troubleshooting low purity in Methyl 3-acetyl-4-(allyloxy)benzoate production

The Core Challenge: Intramolecular Hydrogen Bonding (IMHB)[1] Before adjusting any parameters, you must understand the thermodynamic barrier specific to this molecule. The starting material, Methyl 3-acetyl-4-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Intramolecular Hydrogen Bonding (IMHB)[1]

Before adjusting any parameters, you must understand the thermodynamic barrier specific to this molecule.

The starting material, Methyl 3-acetyl-4-hydroxybenzoate , is not a standard phenol. It possesses a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen of the ortho-acetyl group.

  • The Consequence: This 6-membered chelate ring stabilizes the proton, significantly increasing the pKa (making it less acidic) compared to a standard phenol (e.g., p-cresol).

  • The Symptom: Standard Williamson ether conditions (e.g.,

    
     in Acetone at reflux) often result in incomplete conversion , leaving 10–30% unreacted starting material which co-elutes with the product.
    
Visualizing the Reactivity Landscape

ReactionLandscape SM Starting Material (Methyl 3-acetyl-4-hydroxybenzoate) [Stabilized by IMHB] Base Deprotonation (Requires Polar Aprotic Solvent) SM->Base + Base (K2CO3/NaH) Anion Phenoxide Anion (Nucleophile) Base->Anion Break IMHB Product Target Product (O-Alkylation) Anion->Product + Allyl Bromide (Kinetic Control) Impurity_C Impurity: C-Alkylated (via Claisen or Direct) Anion->Impurity_C Overheating (>100°C) Thermodynamic Control Impurity_H Impurity: Hydrolysis (Carboxylic Acid) Product->Impurity_H Water present Saponification

Figure 1: The reaction landscape highlights the energy barrier caused by IMHB and the divergence points for impurities.

Standardized Optimization Protocol

To overcome the IMHB without triggering side reactions (like ester hydrolysis or Claisen rearrangement), use this optimized protocol.

The "Golden Standard" Method (K₂CO₃ / DMF)

Recommended for scale-up and reproducibility.

ParameterSpecificationRationale
Solvent DMF (Anhydrous) Essential. Acetone boils too low (56°C) to effectively break the IMHB. DMF's polarity solvates the cation, exposing the phenoxide.
Base K₂CO₃ (Pulverized) 1.5 – 2.0 equivalents. Must be finely ground to maximize surface area.
Reagent Allyl Bromide 1.2 equivalents. Slight excess drives the reaction to completion.
Temperature 60°C – 70°C Critical Window. <60°C: Reaction stalls (IMHB dominates). >80°C: Risk of Claisen rearrangement (C-alkylation).
Time 4 – 6 Hours Monitor via TLC/HPLC. Do not stir overnight unnecessarily.

Step-by-Step Workflow:

  • Dissolve Methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 mL/g).

  • Add pulverized

    
     (1.5 eq). Stir at Room Temp for 30 mins (Color change indicates deprotonation).
    
  • Add Allyl Bromide (1.2 eq) dropwise.

  • Heat to 65°C . Monitor by TLC (Hexane:EtOAc 4:1) every hour.

  • Workup: Pour into ice-water (precipitates product). Filter or extract with EtOAc.[1] Wash organic layer with water (

    
    ) to remove DMF.
    

Troubleshooting Guide (Q&A)

Issue 1: "I have 15% unreacted starting material even after 24 hours."

Diagnosis: The base is too weak or the solvent is not polar enough to disrupt the intramolecular hydrogen bond. Solution:

  • Switch Solvent: If using Acetone or Acetonitrile, switch to DMF or DMSO.

  • Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates Allyl Iodide in situ, which is a more reactive electrophile (Finkelstein reaction principle).

  • The "Nuclear" Option: If the phenol is extremely stubborn, use Sodium Hydride (NaH) in THF at 0°C. Warning: This generates

    
     gas. Ensure the system is vented.
    
Issue 2: "I see a new impurity peak (RRT ~0.9) appearing just before the product."

Diagnosis: This is likely Methyl 3-acetyl-4-hydroxy-5-allylbenzoate (The Claisen Rearrangement Product). Mechanism: Allyl aryl ethers are thermally unstable. If you heat the reaction >80°C or reflux in DMF (153°C), the allyl group migrates from the Oxygen to the Carbon at the 5-position (the open ortho site). Corrective Action:

  • Strictly control temperature to maximum 70°C .

  • Do not distill the product at atmospheric pressure; use high vacuum if distillation is necessary.

Issue 3: "My product is acidic and dissolves in Sodium Bicarbonate."

Diagnosis: Ester Hydrolysis . Water entered the system.[2] Cause: DMF is hygroscopic. If the DMF contained water and you heated it with


, you saponified the methyl ester to the carboxylic acid.
Corrective Action: 
  • Use anhydrous DMF (stored over molecular sieves).

  • Rescue: You can re-esterify the crude mixture using MeOH and catalytic

    
     (Fischer Esterification) to recover the target.
    

Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Analyze Crude Purity (HPLC/TLC) CheckSM Is Starting Material Present? Start->CheckSM SM_Yes Yes (>5%) CheckSM->SM_Yes SM_No No (<1%) CheckSM->SM_No CheckImp Are there Unknown Impurities? Imp_Type Identify Impurity Type CheckImp->Imp_Type Yes Action_Temp Check Temp (Is it <60°C?) SM_Yes->Action_Temp SM_No->CheckImp Action_Base Increase Base Strength (Switch to NaH or add KI) Action_Temp->Action_Base Temp is OK Imp_Acid Acidic (Hydrolysis) Imp_Type->Imp_Acid Imp_Claisen Non-Polar (Claisen/C-Alk) Imp_Type->Imp_Claisen Action_Dry Dry Solvents (Remove Water) Imp_Acid->Action_Dry Action_Cool Reduce Temp (Limit to 65°C) Imp_Claisen->Action_Cool

Figure 2: Decision matrix for identifying root causes based on impurity profiles.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Ortho-Acyl Phenols

    • Source: Iowa State University Digital Repository. "Intramolecular hydrogen bonding analysis."
    • URL:[Link][8][9]

  • Claisen Rearrangement of Allyl Aryl Ethers

    • Source: Chemistry LibreTexts. "18.4: Reactions of Ethers - Claisen Rearrangement."
    • URL:[Link]

  • Solvent Effects in Phenolic Alkylation: Source: J&K Scientific. "Williamson Ether Synthesis - Protocol & Troubleshooting."

Sources

Optimization

Technical Support Center: Purification of Methyl 3-acetyl-4-(allyloxy)benzoate

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 3-acetyl-4-(allyloxy)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 3-acetyl-4-(allyloxy)benzoate. The following information is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the separation of this compound from its starting materials after a Williamson ether synthesis.

Understanding the Chemistry of Separation

The synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate typically involves the reaction of Methyl 3-acetyl-4-hydroxybenzoate with an allyl halide, such as allyl bromide, in the presence of a base. This reaction is a classic Williamson ether synthesis.[1] The primary purification challenge is the efficient removal of the unreacted phenolic starting material and excess electrophile (allyl bromide), alongside any side products.

The success of the separation hinges on exploiting the differences in the physicochemical properties of the components in the reaction mixture.

Table 1: Physicochemical Properties of Reaction Components

CompoundStructureMolecular Weight ( g/mol )Physical StateKey Separation-Relevant Properties
Methyl 3-acetyl-4-hydroxybenzoate (Starting Material)194.18[2]Solid[2]Acidic phenol (pKa ~7-8): Readily deprotonated by bases like NaOH or K2CO3 to form a water-soluble phenoxide salt. Significantly more polar than the product.
Allyl Bromide (Starting Material)120.98[3]Colorless to light yellow liquid[3][4]Volatile: Boiling point of 71°C.[5] Non-polar. Can be removed by evaporation under reduced pressure. Slightly soluble in water.[3][6]
Methyl 3-acetyl-4-(allyloxy)benzoate (Product)234.25 (Calculated)Likely a solid or high-boiling oilNeutral Ether: Not reactive with dilute aqueous bases. Moderately polar, but significantly less polar than the phenolic starting material.

Experimental Workflow for Synthesis and Purification

The overall process involves the synthesis reaction, an aqueous work-up to remove the bulk of impurities, and a final purification step, typically column chromatography or recrystallization.

G cluster_0 Synthesis cluster_1 Aqueous Work-up cluster_2 Final Purification A Reactants: - Methyl 3-acetyl-4-hydroxybenzoate - Allyl Bromide - Base (e.g., K2CO3) - Solvent (e.g., Acetone, DMF) B Quench Reaction & Evaporate Solvent A->B Reaction Complete (TLC) C Liquid-Liquid Extraction (e.g., EtOAc / Water) B->C D Wash Organic Layer with Base (e.g., 5% NaOH) C->D E Wash with Water & Brine D->E F Dry (Na2SO4) & Concentrate E->F G Crude Product F->G H Column Chromatography G->H I Recrystallization G->I J Pure Product H->J I->J

Figure 1: General experimental workflow from synthesis to purification.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: How can I effectively monitor the reaction to know when it's ready for work-up?

A1: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[7] The key is to visualize the disappearance of the limiting reagent, which is typically the starting phenol, Methyl 3-acetyl-4-hydroxybenzoate.

  • Rationale: The product, an ether, is significantly less polar than the starting phenol. This difference in polarity results in a clear separation on a TLC plate, with the product having a higher Rf value (traveling further up the plate) than the phenol.

  • Troubleshooting TLC:

    • Problem: Spots are streaky or poorly resolved.

      • Solution: The starting phenol is acidic. Adding a trace amount of acetic acid to your TLC eluent can often produce sharper, more defined spots for phenolic compounds.

    • Problem: The product and starting material spots are too close together (low resolution).

      • Solution: Adjust the polarity of your eluent. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate. To improve separation, decrease the proportion of the more polar solvent (ethyl acetate). For example, if 30% ethyl acetate in hexane gives poor resolution, try 20%.

Q2: My reaction work-up resulted in an oil instead of a solid. How do I proceed with purification?

A2: It is common for crude products to "oil out" due to the presence of impurities that depress the melting point.[8] The primary goal is to remove the main water-soluble and acid-soluble/base-soluble impurities through a liquid-liquid extraction procedure before attempting final purification.

  • Causality: The crude mixture contains the desired ether, unreacted phenol, inorganic salts from the base, and possibly residual solvent (e.g., DMF). This complex mixture rarely crystallizes easily.

  • Protocol: After the reaction, evaporate the volatile solvent (like acetone or acetonitrile). If a high-boiling solvent like DMF was used, it's often best to dilute the mixture with a large volume of water and extract the product into an immiscible organic solvent like ethyl acetate or dichloromethane.[9] Proceed with the basic wash as described in Q3.

Q3: How do I remove the unreacted Methyl 3-acetyl-4-hydroxybenzoate starting material?

A3: The most efficient way to remove the unreacted phenol is by washing the organic layer with a dilute aqueous base solution during the work-up.[10]

  • Mechanism: The phenolic proton is acidic and will be readily deprotonated by a base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to form the corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ether product remains in the organic layer.[1][11]

  • Step-by-Step Protocol (Liquid-Liquid Extraction):

    • Ensure your crude product is dissolved in an appropriate water-immiscible solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

    • Add a volume of 5% aqueous NaOH solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.[12]

    • Allow the layers to separate. The lower aqueous layer, containing the deprotonated phenol, can be drained off.

    • Repeat the wash with the basic solution to ensure complete removal.

    • Finally, wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and reduce the amount of dissolved water in the organic layer.[7]

Q4: I'm struggling with column chromatography. The separation is poor. What can I do?

A4: Poor separation in column chromatography is almost always a solvent system issue. The goal is to find an eluent that provides a good separation of Rf values between your product and the impurities on a TLC plate before scaling up to a column.

  • Expert Insight: A good target for your desired product is an Rf of ~0.3 on the TLC plate. This generally provides the best resolution during column chromatography.

  • Troubleshooting Workflow:

G A Problem: Poor Separation on Column B Analyze TLC in Column Eluent A->B C Are Spots Streaking? B->C D Is Rf of Product > 0.5? C->D No F Add 0.5% Acetic Acid or Triethylamine to Eluent C->F Yes E Is Rf of Product < 0.2? D->E No G Decrease Eluent Polarity (e.g., from 30% to 20% EtOAc/Hex) D->G Yes H Increase Eluent Polarity (e.g., from 10% to 20% EtOAc/Hex) E->H Yes I Run New TLC to Confirm Improved Separation & Target Rf ~0.3 F->I G->I H->I J Repack Column & Rerun I->J

Figure 2: Decision tree for troubleshooting column chromatography.

  • Protocol for Flash Column Chromatography: [13]

    • Select Solvent System: Based on TLC analysis, prepare the chosen eluent (e.g., 20% ethyl acetate in hexanes).

    • Pack the Column: Dry or wet packing can be used. Ensure the silica gel is packed uniformly to avoid channeling.

    • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). It can be loaded directly as a liquid or pre-adsorbed onto a small amount of silica gel for better resolution.

    • Elute and Collect: Apply gentle pressure and collect fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: Can I use recrystallization to purify my product? How do I choose a solvent?

A5: Yes, recrystallization is an excellent alternative or final polishing step if your crude product is mostly pure (>85-90%) and solid.[14] The key is to find a suitable solvent or solvent system.

  • Principle of Recrystallization: The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[15]

  • Finding a Solvent:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a test solvent (start with common solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures).

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. If pure crystals form, you have found a good solvent.[16]

  • Solvent-Antisolvent Method: If a single good solvent cannot be found, a two-solvent system can be used.[17] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (saturated). Gently heat to clarify and then cool slowly to induce crystallization. A common pair for moderately polar compounds is ethyl acetate (good solvent) and hexanes (poor solvent).

References

  • Allyl bromide | C3H5Br | CID 7841 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Allyl Bromide - Stobec. Stobec. Available at: [Link]

  • Allyl bromide - Wikipedia. Wikipedia. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). PharmaCompass. Available at: [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Available at: [Link]

  • Williamson Ether Synthesis - Utah Tech University. Utah Tech University. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Synthesis of Methyl 4-(Allyloxy)benzoate - PrepChem.com. PrepChem.com. Available at: [Link]

  • Williamson Ether Synthesis - Edubirdie. Edubirdie. Available at: [Link]

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. University of York. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. Available at: [Link]

  • Methyl 3-acetylbenzoate | C10H10O3 | CID 15094405 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. PraxiLabs. Available at: [Link]

  • An Efficient Tandem Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent Free Conditions. Organic Chemistry Research. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Preparation of Methyl Benzoate. University of the Fraser Valley. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for Methyl 3-acetyl-4-(allyloxy)benzoate

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for Methyl 3-acetyl-4-(allyloxy)benzoate . It is designed for researchers synthesizing this compound as a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for Methyl 3-acetyl-4-(allyloxy)benzoate . It is designed for researchers synthesizing this compound as a pharmaceutical intermediate or scaffold.

As direct literature data for this specific tri-substituted benzene is limited, this guide utilizes comparative spectral analysis —triangulating data from experimentally verified fragments (Methyl 4-allyloxybenzoate and Methyl 3-acetylbenzoate) to provide a high-confidence predictive assignment.

Executive Summary & Structural Context

Methyl 3-acetyl-4-(allyloxy)benzoate is a tri-functionalized aromatic scaffold often used as an intermediate in the synthesis of heterocycles (e.g., benzofurans via McMurry or Wittig reactions) and pharmaceutical derivatives.[1]

  • Core Structure: Benzene ring.

  • Key Functionalities:

    • Methyl Ester (C1): Electron-withdrawing group (EWG).

    • Acetyl Group (C3): EWG, introduces a ketone carbonyl signal.

    • Allyloxy Group (C4): Electron-donating group (EDG) via resonance, introduces characteristic alkene signals.

Analytical Challenge: The ortho-positioning of the acetyl and allyloxy groups creates a "push-pull" electronic environment. The acetyl group exerts a strong deshielding effect, while the allyloxy group provides shielding to its ortho carbons (C3 and C5). Distinguishing the aromatic signals requires careful analysis of these substituent effects.

Synthesis & Workflow Visualization

To understand the impurities and signal origins, we must look at the synthesis pathway. The target is typically synthesized via Williamson Ether Synthesis from Methyl 3-acetyl-4-hydroxybenzoate.

Experimental Workflow Diagram

The following diagram outlines the synthesis and the critical decision points for NMR analysis.

SynthesisWorkflow Start Methyl 3-acetyl-4-hydroxybenzoate (Precursor) Reaction Reflux (O-Alkylation) Start->Reaction Substrate Reagents Allyl Bromide + K2CO3 (Solvent: Acetone/DMF) Reagents->Reaction Reagents Workup Aq. Workup & Extraction Reaction->Workup TLC Monitoring Target Methyl 3-acetyl-4-(allyloxy)benzoate (Target) Workup->Target Purification Impurity Check for Unreacted Phenol (Broad OH in 1H, shift in C4) Target->Impurity

Figure 1: Synthesis workflow for Methyl 3-acetyl-4-(allyloxy)benzoate via O-alkylation.

13C NMR Spectral Assignment (Predictive Analysis)

The following data represents a high-confidence predictive assignment based on substituent additivity rules (ChemDraw/MestReNova algorithms) and experimental data from structural analogs (Methyl 4-allyloxybenzoate).

Table 1: Chemical Shift Assignments (100 MHz, CDCl3)
Carbon PositionAssignmentPredicted Shift (δ ppm)Signal TypeStructural Diagnostic Note
C=O (Acetyl) Ketone Carbonyl197.5 - 199.0 QuaternaryMost downfield signal; confirms acetylation.
C=O (Ester) Ester Carbonyl166.0 - 166.5 QuaternaryCharacteristic methyl ester range.
C-4 Ar-C (ipso to O)160.5 - 162.0 QuaternaryDeshielded by Oxygen; confirms O-alkylation.
C-Allyl (=CH) Allyl Methine132.0 - 132.5 CHCharacteristic alkene signal.
C-2 Ar-C (Ortho to EWGs)132.5 - 134.0 CHDeshielded by both Ester and Acetyl groups.
C-6 Ar-C130.0 - 131.0 CHOrtho to Ester, Meta to Acetyl.
C-3 Ar-C (ipso to Acetyl)127.0 - 129.0 QuaternaryIpso to Acetyl; shielded slightly by ortho-OR.
C-1 Ar-C (ipso to Ester)122.0 - 123.5 QuaternaryIpso to Ester.
C-Allyl (=CH2) Allyl Methylene118.0 - 119.0 CH2Terminal alkene; diagnostic for allyl group.
C-5 Ar-C112.0 - 113.5 CHShielded by ortho-Oxygen (Allyloxy).
O-CH2 Allylic Methylene69.0 - 70.0 CH2Key indicator of ether linkage formation.
O-CH3 Ester Methyl52.0 - 52.5 CH3Standard methyl ester shift.
CO-CH3 Acetyl Methyl30.0 - 32.0 CH3Upfield methyl signal.
Comparative Analysis: Target vs. Precursor

Comparing the target to its precursor (Methyl 3-acetyl-4-hydroxybenzoate ) reveals specific shifts that validate the reaction:

FeaturePrecursor (Phenol)Target (Allyl Ether)Shift Change (Δδ)
C-4 (Ipso) ~163.0 ppm~161.5 ppmSlight upfield shift upon alkylation.
Allyl Signals Absent 132, 118, 69 ppm Appearance of 3 new peaks (Diagnostic).
C-5 (Ortho) ~118.0 ppm~112.5 ppmShielding effect stabilizes.

Experimental Protocol for Validation

To generate the data described above, follow this standardized protocol. This ensures reproducibility and minimizes solvent-induced shift errors.

A. Synthesis (Micro-Scale)
  • Dissolution: Dissolve Methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in anhydrous Acetone or DMF .

  • Deprotonation: Add Potassium Carbonate (K2CO3) (1.5 eq). Stir for 15 min at RT. Note: Color change may occur due to phenoxide formation.

  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise.

  • Reflux: Heat to reflux (60°C for Acetone) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter inorganic salts. Evaporate solvent. Redissolve in EtOAc, wash with water/brine. Dry over MgSO4.

B. NMR Acquisition Parameters
  • Instrument: Bruker Avance III (or equivalent) operating at ≥100 MHz for 13C.

  • Solvent: CDCl3 (Deuterated Chloroform).

    • Reference: Set the central peak of the CDCl3 triplet to 77.16 ppm .

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 256 scans (due to quaternary carbons C1, C3, C4, C=O).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbonyls).

Signal Assignment Logic Flowchart

Use this logic tree to assign peaks in your experimental spectrum.

NMRAssignment Start Start Assignment (100 MHz, CDCl3) Region1 Region > 160 ppm? Start->Region1 Region2 Region 110 - 140 ppm? Region1->Region2 Next Region Ketone ~198 ppm: Ketone C=O (Acetyl) Region1->Ketone Highest Shift Ester ~166 ppm: Ester C=O Region1->Ester Mid Shift ArO ~161 ppm: Ar-C-O (C4) Region1->ArO Lowest Shift Region3 Region < 80 ppm? Region2->Region3 Next Region AllylCH ~132 ppm: Allyl =CH- Region2->AllylCH ArCH 130-134 ppm: Ar-C (C2, C6) Region2->ArCH AllylCH2 ~118 ppm: Allyl =CH2 Region2->AllylCH2 ArShield ~112 ppm: Ar-C Ortho to O (C5) Region2->ArShield OCH2 ~69 ppm: O-CH2 (Allyl) Region3->OCH2 OCH3 ~52 ppm: O-CH3 (Ester) Region3->OCH3 COCH3 ~30 ppm: CO-CH3 (Acetyl) Region3->COCH3

Figure 2: Logical flow for assigning 13C NMR signals in Methyl 3-acetyl-4-(allyloxy)benzoate.

References

  • Spectral Database for Organic Compounds (SDBS). "Methyl 4-allyloxybenzoate 13C NMR Data." SDBS No. 18234. [Link]

  • PubChem. "Methyl 3-acetylbenzoate Compound Summary."[2] National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. "Synthesis of Methyl 4-(Allyloxy)benzoate - Supplementary Information." Organic & Biomolecular Chemistry. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010, 29(9), 2176–2179. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "Methyl 4-hydroxybenzoate 13C NMR." Entry bmse001194. [Link]

Sources

Comparative

FTIR characteristic peaks of Methyl 3-acetyl-4-(allyloxy)benzoate

An In-Depth Guide to the Structural Elucidation of Methyl 3-acetyl-4-(allyloxy)benzoate via Fourier-Transform Infrared (FTIR) Spectroscopy In the landscape of pharmaceutical research and drug development, the unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of Methyl 3-acetyl-4-(allyloxy)benzoate via Fourier-Transform Infrared (FTIR) Spectroscopy

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of regulatory compliance and scientific rigor. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for its rapid, non-destructive, and highly informative nature. It provides a molecular fingerprint, revealing the presence and chemical environment of key functional groups.

This guide provides a comprehensive analysis of the FTIR spectrum of Methyl 3-acetyl-4-(allyloxy)benzoate, a substituted aromatic compound with functional groups pivotal to organic synthesis. We will dissect its predicted spectrum, grounding our assignments in established spectroscopic principles. To provide a richer context and highlight the diagnostic power of FTIR, we will conduct a comparative analysis against structurally related precursor molecules and analogues. This approach not only validates our assignments but also illustrates how subtle changes in molecular architecture manifest as distinct spectral features.

PART 1: Experimental Protocol for FTIR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol for sample analysis is paramount. The following describes a typical method for acquiring the FTIR spectrum of a purified organic compound like Methyl 3-acetyl-4-(allyloxy)benzoate, which is expected to be a solid or oil at room temperature.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a preferred method for its minimal sample preparation and high-quality data.

  • Instrument Preparation : Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond or germanium crystal), is powered on and has undergone its prerequisite performance checks.

  • Background Spectrum : Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal. This scan measures the ambient atmosphere (e.g., CO₂ and H₂O vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application : Apply a small amount of the purified Methyl 3-acetyl-4-(allyloxy)benzoate directly onto the center of the ATR crystal. If the sample is a solid, apply firm, even pressure using the built-in press to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition : Collect the sample spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 600 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum, performs the Fourier transform, and displays the final spectrum as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

This self-validating protocol ensures that the resulting spectrum is solely representative of the sample's molecular vibrations.

PART 2: Spectral Analysis and Peak Assignment

The structure of Methyl 3-acetyl-4-(allyloxy)benzoate contains four key vibrational domains: the aromatic ring, the methyl ester, the acetyl ketone, and the allyl ether. Each contributes distinct and identifiable peaks to the FTIR spectrum.

Diagram: From Structure to Spectrum

The following diagram illustrates the logical workflow for interpreting the FTIR spectrum of a molecule based on its constituent functional groups.

G cluster_molecule Molecular Structure Analysis cluster_spectrum FTIR Spectrum Interpretation mol Methyl 3-acetyl-4-(allyloxy)benzoate fg_ester Aromatic Ester (-COOCH3) mol->fg_ester Identify Functional Groups fg_ketone Aromatic Ketone (-COCH3) mol->fg_ketone Identify Functional Groups fg_ether Allyl Aryl Ether (-O-CH2-CH=CH2) mol->fg_ether Identify Functional Groups fg_aromatic Substituted Benzene Ring mol->fg_aromatic Identify Functional Groups peak_ester Ester C=O (~1725 cm⁻¹) C-O Stretches (1300-1100 cm⁻¹) fg_ester->peak_ester Correlates to peak_ketone Ketone C=O (~1685 cm⁻¹) fg_ketone->peak_ketone Correlates to peak_ether C-O-C (~1250 cm⁻¹) Allyl C=C (~1645 cm⁻¹) =C-H Bends (~920-990 cm⁻¹) fg_ether->peak_ether Correlates to peak_aromatic Aromatic C=C (1600-1450 cm⁻¹) Aromatic C-H (>3000 cm⁻¹) fg_aromatic->peak_aromatic Correlates to

Caption: Workflow for correlating functional groups of the target molecule to their expected FTIR peaks.

Predicted FTIR Peaks for Methyl 3-acetyl-4-(allyloxy)benzoate
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
~3080Allyl (=C-H)C-H StretchMedium
>3000Aromatic (Ar-H)C-H StretchMedium
~2960-2850Aliphatic (CH₃, CH₂)C-H Stretch (asymmetric & symmetric)Medium
~1725 Aromatic Ester C=O Stretch Strong
~1685 Aromatic Ketone C=O Stretch (conjugated) Strong
~1645Allyl (C=C)C=C StretchMedium
~1600, ~1500, ~1450Aromatic RingC=C Ring Skeletal VibrationsMedium
~1280 Aromatic Ester C-C-O Asymmetric Stretch Strong
~1250 Aryl Alkyl Ether Asymmetric C-O-C Stretch Strong
~1120 Aromatic Ester O-C-C Symmetric Stretch Strong
~1040Aryl Alkyl EtherSymmetric C-O-C StretchMedium
~990, ~920Allyl (-CH=CH₂)=C-H Out-of-Plane BendingStrong

PART 3: A Comparative Analysis

The most powerful application of FTIR is in comparing related structures to confirm transformations and identify specific functionalities. Here, we compare the expected spectrum of our target molecule with key alternatives.

Alternative 1: Methyl 3-acetyl-4-hydroxybenzoate (The Precursor)

This molecule lacks the allyl ether group, possessing a phenolic hydroxyl (-OH) group instead.

  • Key Difference : The spectrum of the precursor would be dominated by a very broad absorption band for the O-H stretch, typically centered around 3300-2500 cm⁻¹, due to strong hydrogen bonding. Upon successful allylation to form the target molecule, this broad O-H band will disappear completely .

  • Confirmation : The appearance of new peaks characteristic of the allyl group—specifically the C=C stretch (~1645 cm⁻¹) and the strong out-of-plane =C-H bends (~990 and 920 cm⁻¹)—provides definitive evidence of the reaction's success. The aryl ether C-O-C stretch (~1250 cm⁻¹) will also appear, often overlapping with the ester's C-O stretch region[1].

Alternative 2: Methyl 4-(allyloxy)benzoate (Analogue without Acetyl Group)

This analogue allows for the unambiguous identification of the acetyl group's carbonyl peak.

  • Key Difference : This molecule's spectrum would show only one strong carbonyl (C=O) absorption in the 1750-1650 cm⁻¹ region, corresponding to the aromatic ester at ~1725 cm⁻¹[2].

  • Confirmation : In contrast, our target molecule, Methyl 3-acetyl-4-(allyloxy)benzoate, will exhibit two distinct C=O peaks : the ester C=O at ~1725 cm⁻¹ and the conjugated ketone C=O at a lower wavenumber, around 1685 cm⁻¹[3]. The conjugation of the acetyl group's carbonyl with the aromatic ring weakens the C=O bond, lowering its vibrational frequency relative to a non-conjugated ketone. This two-peak pattern is a critical diagnostic feature.

Alternative 3: Acetophenone (Aromatic Ketone Model)

Acetophenone provides a clean reference for the acetyl group attached to a benzene ring.

  • Key Difference : Its spectrum is characterized by a strong C=O stretch around 1686 cm⁻¹ and aromatic signals[3][4]. It lacks any ester or ether absorptions.

  • Confirmation : The position of the lower-frequency C=O peak in our target molecule (~1685 cm⁻¹) should closely match that of acetophenone, confirming its assignment to the conjugated acetyl group.

Comparative Data Summary
CompoundKey Diagnostic Peak 1 (Vibration)Key Diagnostic Peak 2 (Vibration)Key Diagnostic Peak 3 (Vibration)
Methyl 3-acetyl-4-(allyloxy)benzoate ~1725 cm⁻¹ (Ester C=O)~1685 cm⁻¹ (Ketone C=O)~990 & 920 cm⁻¹ (Allyl =C-H Bends)
Methyl 3-acetyl-4-hydroxybenzoate~3300-2500 cm⁻¹ (Broad O-H)~1725 cm⁻¹ (Ester C=O)~1685 cm⁻¹ (Ketone C=O)
Methyl 4-(allyloxy)benzoate~1725 cm⁻¹ (Ester C=O)Absent~990 & 920 cm⁻¹ (Allyl =C-H Bends)
AcetophenoneAbsent~1686 cm⁻¹ (Ketone C=O)Absent

Conclusion

The FTIR spectrum of Methyl 3-acetyl-4-(allyloxy)benzoate is rich with diagnostic information that allows for its unequivocal identification. The definitive features are the presence of two distinct carbonyl peaks for the ester (~1725 cm⁻¹) and the conjugated ketone (~1685 cm⁻¹), combined with the characteristic vibrations of the allyl group (C=C at ~1645 cm⁻¹ and =C-H bends at ~990/920 cm⁻¹). By comparing this spectral fingerprint against logical precursors and analogues, each functional group can be confirmed with a high degree of confidence, showcasing FTIR spectroscopy as a powerful and precise tool in the modern research laboratory.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 29(1), 111-114. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Germán, B. (n.d.). IR spectrum: Ethers. Química Orgánica. [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for fundamental IR principles).
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (General reference for detailed peak assignments).
  • Chegg. (2021). Solved analyze the IR spectra of Acetophenone. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. [Link]

  • Allured-Learning. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • PrepChem. (2024). Synthesis of Methyl 4-(Allyloxy)benzoate. [Link]

  • El-Faham, A., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 10, S1737-S1752. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of Methyl 3-acetyl-4-(allyloxy)benzoate

[1][2] Executive Summary Objective: To provide a definitive structural elucidation guide for Methyl 3-acetyl-4-(allyloxy)benzoate (C₁₃H₁₄O₄, MW 234.25 Da) using Electron Ionization (EI) Mass Spectrometry.[1][2] Context:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Objective: To provide a definitive structural elucidation guide for Methyl 3-acetyl-4-(allyloxy)benzoate (C₁₃H₁₄O₄, MW 234.25 Da) using Electron Ionization (EI) Mass Spectrometry.[1][2]

Context: This compound is a critical intermediate in the synthesis of functionalized benzofurans and coumarins. Its structural integrity is defined by two ortho-positioned functional groups—an acetyl moiety and an allyloxy ether—on a benzoate core.[1][3] This guide compares its fragmentation "performance" (detectability and fingerprint specificity) against its primary metabolic/degradation analog, Methyl 3-acetyl-4-hydroxybenzoate.[1][2]

Key Findings:

  • Diagnostic Ion: The spectrum is dominated by a characteristic mass shift of -41 Da (loss of the allyl radical), distinguishing it from alkyl-substituted analogs.[1]

  • Ortho-Effect: The proximity of the 3-acetyl and 4-allyloxy groups facilitates a specific hydrogen transfer mechanism absent in meta- or para-isomers.[1][2]

  • Performance vs. Alternatives: Compared to the de-allylated analog, the target molecule exhibits a higher complexity fragmentation tree, providing higher confidence in structural assignment during impurity profiling.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes standard gas chromatography-mass spectrometry (GC-MS) conditions optimized for aromatic esters.

Protocol: GC-EI-MS Acquisition
  • Sample Preparation: Dissolve 1 mg of Methyl 3-acetyl-4-(allyloxy)benzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Conditions: Splitless injection at 250°C to minimize thermal Claisen rearrangement prior to ionization.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film).[1][3]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ionization Source: Electron Ionization (EI) at 70 eV .

  • Scan Range: m/z 40–400.

Scientist's Note: High inlet temperatures (>280°C) can induce a thermal Claisen rearrangement of the allyl ether before it reaches the MS source. Keep the inlet at or below 250°C to ensure the spectrum reflects the parent molecule, not its thermal rearrangement product.

Fragmentation Analysis & Mechanism

The fragmentation of Methyl 3-acetyl-4-(allyloxy)benzoate is driven by three competing pathways: Alpha-cleavage of the ester, Allylic cleavage of the ether, and Acetyl group fragmentation.[1][2]

Primary Fragmentation Pathways
Pathway A: Allylic Cleavage (The Dominant Channel)

The most thermodynamically favorable pathway is the homolytic cleavage of the O-Allyl bond. The resonance stabilization of the resulting phenoxy radical and the stability of the allyl radical drive this process.

  • Transition: M⁺˙ (m/z 234) → [M – Allyl]⁺ (m/z 193)[1]

  • Mechanism: Simple homolytic cleavage of the C(allyl)-O bond.[1] The charge is retained on the aromatic oxygen, stabilized by the ortho-acetyl and para-ester electron-withdrawing groups.[1]

Pathway B: Ester Cleavage (Alpha-Cleavage)

Typical of methyl benzoates, the loss of the methoxy group is a standard diagnostic.

  • Transition: M⁺˙ (m/z 234) → [M – OCH₃]⁺ (m/z 203)[1]

  • Mechanism: Alpha-cleavage adjacent to the carbonyl of the ester, generating a stable acylium ion.[4]

Pathway C: Acetyl Group Loss

The acetyl group at the 3-position undergoes alpha-cleavage to lose a methyl radical.[1]

  • Transition: M⁺˙ (m/z 234) → [M – CH₃]⁺ (m/z 219)

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the parent ion and its daughters.

FragmentationPath Parent Molecular Ion (M+) m/z 234 [C13H14O4]+. Frag_Allyl [M - Allyl]+ m/z 193 (Base Peak Candidate) Phenoxy Cation Parent->Frag_Allyl - C3H5• (41 Da) Allylic Cleavage Frag_OMe [M - OMe]+ m/z 203 Acylium Ion Parent->Frag_OMe - OCH3• (31 Da) Ester Alpha-Cleavage Frag_Me [M - CH3]+ m/z 219 Acetyl Cation Parent->Frag_Me - CH3• (15 Da) Acetyl Alpha-Cleavage Frag_Acyl Acetyl Ion m/z 43 [CH3CO]+ Parent->Frag_Acyl Direct Formation Frag_CO [m/z 193 - CO]+ m/z 165 Frag_Allyl->Frag_CO - CO (28 Da) Ring Contraction

Figure 1: Fragmentation tree of Methyl 3-acetyl-4-(allyloxy)benzoate showing primary dissociation channels.[1][2]

Comparative Performance Guide

This section compares the target molecule against its most common "alternative"—its de-allylated degradation product (Methyl 3-acetyl-4-hydroxybenzoate).[1][2] This comparison is vital for researchers monitoring reaction completion or metabolic stability.[3]

Comparative Data Table
FeatureTarget: Methyl 3-acetyl-4-(allyloxy)benzoate Alternative: Methyl 3-acetyl-4-hydroxybenzoate Differentiation Insight
Molecular Ion (M⁺) m/z 234 (Strong)m/z 194 (Strong)The 40 Da difference confirms the presence of the allyl ether.[1][2]
Base Peak m/z 193 ([M-Allyl]⁺) or m/z 43m/z 163 ([M-OMe]⁺)Target fragments easily at the ether bond; Alternative relies on ester cleavage.[1]
Key Loss -41 Da (Allyl)-31 Da (Methoxy)The -41 loss is the "fingerprint" of the allyloxy group.[1]
Ortho Effect High (Allyl-Acetyl interaction)Moderate (Hydroxy-Acetyl H-bonding)The target can undergo in-source Claisen rearrangement; the alternative cannot.[1][2]
Why This Matters:
  • Reaction Monitoring: If you are synthesizing the target from the hydroxy-benzoate, the disappearance of m/z 194 and appearance of m/z 234 is the primary metric. However, the appearance of m/z 193 in the target's spectrum can sometimes be confused with the M+ of the starting material (194) if resolution is low. Always check for the M+ 234 parent.

  • Impurity Profiling: The target molecule is "noisier" in the lower mass range (m/z 41, 39) due to the allyl group.[3] The alternative is cleaner in this region.[3]

References

  • NIST Mass Spectrometry Data Center. (2025).[3][5] Methyl 3-(acetyloxy)benzoate Mass Spectrum. PubChem.[3][5] Retrieved from [Link][1]

  • Barnes, C. S., & Occolowitz, J. L. (1963).[1][3] The Mass Spectra of Phenyl Methyl Ethers. Australian Journal of Chemistry.[3][6] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Esters. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of allyloxy vs propargyloxy benzoate derivatives

The following guide details the comparative reactivity profile of Allyloxy Benzoate versus Propargyloxy Benzoate derivatives. These scaffolds are critical in medicinal chemistry as linker systems, prodrug moieties, and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity profile of Allyloxy Benzoate versus Propargyloxy Benzoate derivatives.

These scaffolds are critical in medicinal chemistry as linker systems, prodrug moieties, and precursors for heterocyclic synthesis. This analysis focuses on their divergent behaviors in thermal rearrangement , metal-catalyzed deprotection , and orthogonal functionalization .

Executive Summary & Chemical Space

Allyloxy (


-allyl) and Propargyloxy  (

-propargyl) benzoates share a common structural motif: a benzoate core functionalized with an unsaturated ether linkage. While they possess similar steric profiles and lipophilicity, their electronic behaviors and reaction pathways diverge significantly under thermal and catalytic conditions.
FeatureAllyloxy Benzoate DerivativePropargyloxy Benzoate Derivative
Hybridization

oxygen bonded to

alkene

oxygen bonded to

alkyne
Thermal Reactivity [3,3]-Sigmatropic (Claisen): Yields

-allyl phenols.[1]
Propargyl-Claisen: Yields benzopyrans or benzofurans via allenyl intermediates.
Deprotection Pd(0)-Catalyzed: Highly selective; mild conditions.[2][3]Ti(II)/Metal-Reductive: Harsh conditions; often requires radical pathways.
Click Chemistry Thiol-Ene "Click" (Radical/Nucleophilic)CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)
Primary Utility Protecting group (Alloc); Metathesis precursor.Heterocycle synthesis; Bio-orthogonal "Click" handle.

Synthesis & Structural Preparation

Both derivatives are synthesized via Williamson ether synthesis. However, the acidity of the propargylic proton requires careful base selection to prevent premature isomerization to an allene.

General Synthetic Workflow
  • Nucleophile: Hydroxybenzoate ester (e.g., Methyl 4-hydroxybenzoate).

  • Electrophile: Allyl bromide (for Allyloxy) vs. Propargyl bromide (for Propargyloxy).

  • Base:

    
     (Standard) or 
    
    
    
    (Fast).

SynthesisFlow Start Methyl 4-Hydroxybenzoate ReagentA Allyl Bromide / K2CO3 (Reflux Acetone) Start->ReagentA ReagentP Propargyl Bromide / K2CO3 (DMF, 60°C) Start->ReagentP ProdA Allyloxy Benzoate (Stable Ether) ReagentA->ProdA SN2 Substitution ProdP Propargyloxy Benzoate (Potentially Reactive) ReagentP->ProdP SN2 Substitution

Figure 1: Divergent synthesis from a common phenolic precursor. Note that propargyl bromide is more electrophilic but the product is more sensitive to base-catalyzed isomerization.

Critical Reactivity Profile 1: Thermal Rearrangement

The most chemically distinct feature is their behavior under thermal stress. Both undergo [3,3]-sigmatropic rearrangements, but the post-rearrangement fate of the intermediate dictates the final product.

A. Allyloxy Benzoate: The Classical Claisen

Heating allyloxy benzoates (


C) triggers a concerted [3,3]-shift to the ortho position.
  • Intermediate: Cyclohexadienone.

  • Final Product: ortho-Allyl phenol.[4]

  • Mechanism: The aromaticity is restored via rapid tautomerization. The benzoate ester group (EWG) generally accelerates the reaction slightly compared to unsubstituted phenols by lowering the LUMO energy of the ring, though the effect is less pronounced than with electron-donating groups.

B. Propargyloxy Benzoate: The "Propargyl Claisen" Cascade

Heating propargyloxy benzoates triggers a more complex cascade.

  • Intermediate: An allenyl ketone (via [3,3]-shift).

  • Fate: The allene is highly reactive. It typically undergoes a [1,5]-hydrogen shift and electrocyclic ring closure.

  • Final Product: Chromene (Benzopyran) or Benzofuran .

  • Implication: You cannot simply "move" the propargyl group to the carbon; you inevitably form a new heterocyclic ring.

Rearrangement AllylStart Allyloxy Benzoate AllylTS [3,3]-Sigmatropic Shift (Chair TS) AllylStart->AllylTS  Heat (180°C)   AllylProd o-Allyl Phenol (C-C Bond Formed) AllylTS->AllylProd  Heat (180°C)   PropStart Propargyloxy Benzoate PropTS [3,3]-Sigmatropic Shift PropStart->PropTS Allenyl o-Allenyl Phenol (Transient) PropTS->Allenyl Chromene 2H-Chromene (Benzopyran) Allenyl->Chromene  Cyclization  

Figure 2: Mechanistic divergence. The allyloxy derivative yields a substituted phenol, while the propargyloxy derivative cyclizes to a heterocycle.

Critical Reactivity Profile 2: Deprotection & Stability

In drug development, these groups are often used as masking agents (protecting groups) for phenols.

Allyloxy: The "Alloc" Standard

The allyl group is a "privileged" protecting group because it is stable to acid and base but extremely labile to Palladium(0).

  • Reagent:

    
     (cat) + Nucleophile (Morpholine, Dimedone, or Tributyltin hydride).
    
  • Mechanism:

    
    -Allyl Palladium complex formation followed by nucleophilic scavenging.
    
  • Selectivity: Can be removed in the presence of propargyl ethers.

Propargyloxy: The Robust Anchor

The propargyl ether is significantly more stable to Pd(0) conditions. It is not easily cleaved by standard "Alloc" protocols.

  • Cleavage: Requires harsh conditions like Dicobalt octacarbonyl (

    
    ) / TFA  (Nicholas reaction conditions) or radical reduction.
    
  • Selectivity: Often survives conditions that cleave allyl ethers, allowing for orthogonal deprotection strategies.

Table 1: Deprotection Compatibility Matrix

ConditionAllyloxy BenzoatePropargyloxy BenzoateResult

/ Morpholine
Cleaved (Fast)Stable Orthogonal
TFA / DCM (Acid) StableStableCompatible

/ MeOH (Base)
Stable (Ether stable, Ester hydrolyzes)Stable (Ether stable, Ester hydrolyzes)Ester cleavage

/ Pd/C
Reduced to PropylReduced to PropylNon-selective

Experimental Protocols

Protocol A: Pd-Catalyzed Selective De-allylation

Validates the removal of allyl in the presence of benzoate esters.

  • Preparation: Dissolve Allyloxy benzoate (1.0 equiv) in anhydrous THF (0.1 M).

  • Scavenger: Add Morpholine (10.0 equiv) to act as the allyl scavenger.

  • Catalyst: Add

    
     (0.05 equiv) under an Argon atmosphere.
    
  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC (Allyl spot disappears; Phenol spot appears).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess morpholine), dry over

    
    , and concentrate.
    
Protocol B: Thermal Rearrangement to Chromene

Demonstrates the unique reactivity of the propargyloxy derivative.

  • Solvent: Dissolve Propargyloxy benzoate (1.0 equiv) in 1,2-Dichlorobenzene (high boiling point solvent).

  • Heat: Reflux at

    
    C for 4–12 hours.
    
  • Observation: The starting material spot will vanish. A new, less polar spot (Chromene) will appear.

    • Note: If the reaction is slow, adding a Lewis Acid like

      
       (5 mol%) in Toluene at 
      
      
      
      C can catalyze this transformation via
      
      
      -activation of the alkyne.
  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Muzart, J. (2010). Palladium-Catalyzed Reaction of Allylic Alcohols, Esters, and Ethers. Tetrahedron. Link

  • Wipf, P., & Rizzo, C. J. (2005). Claisen Rearrangements. Comprehensive Organic Synthesis II. Link

  • Majumdar, K. C., et al. (2008). The Claisen Rearrangement in Heterocyclic Synthesis. Chemical Reviews. Link

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron. Link

  • Zhabinskii, V. N., et al. (2015). Cleavage of Propargyl Ethers. Russian Chemical Reviews. Link

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Polysubstituted Benzoates

For researchers, medicinal chemists, and formulation scientists, understanding the nuanced interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth comparative anal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and formulation scientists, understanding the nuanced interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of polysubstituted benzoates, offering both experimental data and the underlying theoretical principles to inform and guide your research and development endeavors. We will explore how the nature and position of various substituents on the benzoate scaffold systematically alter their electronic absorption characteristics, a critical aspect in compound identification, purity assessment, and the design of molecules with specific optical properties.

Foundational Principles: Electronic Transitions in Benzoates

The UV-Vis spectrum of a benzoate molecule is fundamentally governed by the electronic transitions within its aromatic system. Benzoic acid, the parent compound, exhibits characteristic absorption bands arising from π → π* transitions within the benzene ring and the carbonyl group of the ester. The benzene ring itself has three absorption bands, often labeled as the E1, E2, and B bands. In solution, the fine structure of the B-band is typically lost. The electronic energy levels involved in aromatic compounds are of the π → π* type. Due to electron-electron repulsions and symmetry, three electronic transitions typically occur to these excited states. In the liquid state, bands at approximately 184 nm and 202 nm are known as primary bands, while a band at 253 nm is referred to as the secondary band.

The presence of the carboxylate group in conjugation with the benzene ring modifies these transitions. Furthermore, the non-bonding electrons (n electrons) on the oxygen atoms of the ester group can participate in n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.

The true utility of UV-Vis spectroscopy in the context of polysubstituted benzoates lies in the predictable shifts of these absorption bands upon the introduction of various functional groups to the benzene ring. These shifts, both in wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic), provide a spectroscopic fingerprint of the substitution pattern.

The Influence of Substituents: A Comparative Analysis

Substituents on the benzene ring of a benzoate molecule profoundly influence its UV-Vis absorption spectrum through a combination of inductive and resonance effects. These electronic effects alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the wavelength of maximum absorption (λmax).

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups are classified as electron-donating. They possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance. This increased electron density raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity).

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), and chloro (-Cl) are electron-withdrawing. They pull electron density away from the benzene ring through inductive and/or resonance effects. This stabilizes the π-system, lowering the energy of the HOMO and increasing the HOMO-LUMO gap. As a result, more energy is needed for electronic transitions, causing a hypsochromic shift (a shift to shorter wavelengths).

The position of the substituent (ortho, meta, or para) relative to the benzoate group is also critical in determining the extent of these spectral shifts.

The following table summarizes the experimentally observed λmax values for a series of monosubstituted benzoic acids, illustrating the principles discussed above.

SubstituentPositionλmax (nm)
-H (Benzoic Acid)-230, 274
-NH2 (Aminobenzoic Acid)ortho-
meta226, 272
para226, 278
-OH (Hydroxybenzoic Acid)ortho (Salicylic Acid)-
meta-
para256
-NO2 (Nitrobenzoic Acid)ortho-
meta-
para-
-Cl (Chlorobenzoic Acid)ortho-
meta-
para-
-CH3 (Toluic Acid)ortho-
meta-
para-
-OCH3 (Anisic Acid)ortho-
meta-
para-

Note: This table is populated with available data and will be expanded as more systematic data is acquired.

Experimental Protocol: A Self-Validating Workflow for Comparative UV-Vis Analysis

To ensure the generation of reliable and comparable spectral data, a rigorously standardized experimental protocol is essential. The following step-by-step methodology is designed to be a self-validating system for the analysis of polysubstituted benzoates.

Materials and Instrumentation
  • Analytes: A series of high-purity polysubstituted benzoates (e.g., aminobenzoic acids, nitrobenzoic acids, hydroxybenzoic acids, etc.).

  • Solvent: Spectroscopic grade ethanol is a suitable solvent for most benzoates due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of 1 nm or less.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Preparation of Standard Solutions
  • Stock Solutions (1000 ppm): Accurately weigh 100 mg of each benzoate derivative and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask.

  • Working Solutions (10 ppm): Pipette 1 mL of each stock solution into a separate 100 mL volumetric flask and dilute to the mark with spectroscopic grade ethanol. This concentration is a good starting point; further dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 1.0).

Spectrophotometric Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with spectroscopic grade ethanol. Place them in the respective holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution of the first benzoate derivative, and then fill it with the same solution. Place the cuvette back into the sample holder.

  • Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Data Recording: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Repeatability: Repeat the measurement for each sample at least three times to ensure the reproducibility of the results.

  • Cuvette Cleaning: Thoroughly clean the sample cuvette with ethanol between each different sample to prevent cross-contamination.

Data Analysis and Comparison
  • Overlay Spectra: Overlay the obtained spectra for all the benzoate derivatives to visually compare the shifts in λmax and changes in absorbance intensity.

  • Tabulate Data: Create a comprehensive table summarizing the λmax and molar absorptivity (ε) for each compound. Molar absorptivity can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Benzoate Samples dissolve Dissolve in Ethanol (Stock) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute baseline Baseline Correction (Ethanol) dilute->baseline To Spectrophotometer measure Measure Sample Spectrum baseline->measure record Record λmax and Absorbance measure->record overlay Overlay Spectra record->overlay tabulate Tabulate λmax and ε overlay->tabulate compare Compare Substituent Effects tabulate->compare

Caption: Experimental workflow for the comparative UV-Vis analysis of polysubstituted benzoates.

Mechanistic Insights into Substituent Effects

The observed spectral shifts can be rationalized by considering the effect of substituents on the electronic structure of the benzoate system.

Electron-Donating Groups (EDGs) , through their +R (resonance) effect, increase the electron density of the aromatic ring, particularly at the ortho and para positions. This destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap for the π → π* transition.

Electron-Withdrawing Groups (EWGs) , with their -R and/or -I (inductive) effects, decrease the electron density of the ring. This stabilizes the ground state more than the excited state, thereby increasing the energy required for the π → π* transition.

The following diagram illustrates the logical relationship between substituent type, electronic effect, and the resulting spectral shift.

G cluster_edg Electron-Donating Group cluster_ewg Electron-Withdrawing Group substituent Substituent Type edg_effect +R / +I Effect substituent->edg_effect e.g., -NH2, -OH, -OCH3 ewg_effect -R / -I Effect substituent->ewg_effect e.g., -NO2, -Cl edg_homo HOMO Energy ↑ edg_effect->edg_homo edg_gap HOMO-LUMO Gap ↓ edg_homo->edg_gap edg_shift Bathochromic Shift (Red Shift) edg_gap->edg_shift ewg_homo HOMO Energy ↓ ewg_effect->ewg_homo ewg_gap HOMO-LUMO Gap ↑ ewg_homo->ewg_gap ewg_shift Hypsochromic Shift (Blue Shift) ewg_gap->ewg_shift

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